molecular formula C9H6ClF3O B1620967 2-methyl-5-(trifluoromethyl)benzoyl Chloride CAS No. 261952-08-3

2-methyl-5-(trifluoromethyl)benzoyl Chloride

Cat. No.: B1620967
CAS No.: 261952-08-3
M. Wt: 222.59 g/mol
InChI Key: MXPJWWPYMSWHBS-UHFFFAOYSA-N
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Description

2-methyl-5-(trifluoromethyl)benzoyl Chloride is a useful research compound. Its molecular formula is C9H6ClF3O and its molecular weight is 222.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(9(11,12)13)4-7(5)8(10)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJWWPYMSWHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379609
Record name 2-methyl-5-(trifluoromethyl)benzoyl Chloride
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URL https://comptox.epa.gov/dashboard/DTXSID20379609
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Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-08-3
Record name 2-Methyl-5-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-5-(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methyl-5-(trifluoromethyl)benzoyl chloride, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.

Introduction: The Significance of a Fluorinated Benzoyl Chloride

This compound, identified by its CAS Number 261952-08-3, is an acyl chloride derivative of benzoic acid.[1] Its structure, featuring both a methyl and a trifluoromethyl group on the aromatic ring, makes it a valuable intermediate for introducing these specific moieties into larger, more complex molecules. The presence of the trifluoromethyl (CF3) group is particularly noteworthy. This group is a bioisostere of several functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, trifluoromethylated building blocks are of high interest in the design and synthesis of novel pharmaceuticals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 261952-08-3[2][3]
Molecular Formula C₉H₆ClF₃O[3]
Molecular Weight 222.59 g/mol [3]
Appearance Solid
SMILES O=C(Cl)C1=CC(C(F)(F)F)=CC=C1C
InChI 1S/C9H6ClF3O/c1-5-2-3-6(9(11,12)13)4-7(5)8(10)14/h2-4H,1H3

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-methyl-5-(trifluoromethyl)benzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

Experimental Protocol: Synthesis from 2-Methyl-5-(trifluoromethyl)benzoic Acid

This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides from benzoic acids.

Materials:

  • 2-Methyl-5-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another inert solvent like dichloromethane)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-(trifluoromethyl)benzoic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Addition of Solvent: Add anhydrous toluene to the flask to dissolve or suspend the carboxylic acid.

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture at room temperature with stirring. The addition should be done in a well-ventilated fume hood as SO₂ and HCl gases will be evolved.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature with stirring. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with anhydrous toluene. The resulting crude this compound can often be used directly in the next step without further purification. If higher purity is required, vacuum distillation can be performed.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the corresponding carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a timely completion of the conversion.

  • Fume Hood: Thionyl chloride is corrosive and toxic, and the reaction evolves noxious gases (SO₂ and HCl). Therefore, the entire procedure must be performed in a well-ventilated fume hood.

Diagram of Synthesis Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-Methyl-5-(trifluoromethyl)benzoic Acid step1 Reaction at Reflux start->step1 reagent1 Thionyl Chloride (SOCl₂) reagent1->step1 reagent2 Anhydrous Toluene reagent2->step1 step2 Removal of Excess Reagent and Solvent (Vacuum) step1->step2 product This compound step2->product

Caption: Synthesis of this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The presence of the electron-withdrawing chlorine and trifluoromethyl groups further enhances this electrophilicity, making it highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution:

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure reforms the carbonyl double bond, resulting in the substitution product.

Diagram of General Nucleophilic Acyl Substitution:

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that react with this compound include:

  • Water: Hydrolysis to form 2-methyl-5-(trifluoromethyl)benzoic acid.

  • Alcohols: Esterification to form the corresponding esters.

  • Amines: Amidation to form amides.

  • Carboxylates: Formation of anhydrides.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

  • Pharmaceutical Synthesis: The trifluoromethyl group is a key pharmacophore in many modern drugs. Introducing this moiety via this compound can lead to the synthesis of novel compounds with improved pharmacological profiles. These may include enzyme inhibitors, receptor antagonists, or other biologically active molecules.

  • Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can enhance the efficacy of pesticides and herbicides. This building block can be used to synthesize new agrochemicals with improved potency and environmental stability.

  • Materials Science: The incorporation of fluorinated groups can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered optical properties. This compound can be used as a monomer or a modifying agent in the synthesis of specialty polymers.

Safety and Handling

As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage.

  • Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will lead to a vigorous reaction and the release of HCl gas.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is not readily found in the scientific literature, a chemical supplier, Echemi, indicates that the H-NMR and LC-MS data are consistent with the structure, and the IR spectrum should align with a reference standard.[4] The expected spectral features are outlined below based on the known characteristics of similar compounds.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The aromatic protons will likely appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the methyl and trifluoromethyl substituents. The methyl protons should appear as a singlet in the upfield region (δ 2.0-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of δ 165-175 ppm), the aromatic carbons (δ 120-140 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the methyl carbon (δ 15-25 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1750-1800 cm⁻¹. Other characteristic bands will include C-Cl stretching and absorptions associated with the aromatic ring and the C-F bonds of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the chlorine atom and the carbonyl group.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis from the corresponding carboxylic acid is straightforward, and its reactivity is well-defined. By understanding its properties and handling requirements, researchers can effectively utilize this valuable building block to create novel and functional molecules.

References

synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of pharmaceuticals and agrochemicals. The document delves into the prevalent synthetic strategies, with a primary focus on the widely adopted thionyl chloride route. It offers a detailed, step-by-step experimental protocol, a thorough mechanistic explanation, and critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important chemical building block.

Introduction: The Significance of this compound

This compound (CAS No. 261952-08-3) is a specialized acyl chloride that serves as a crucial building block in organic synthesis.[1][2] Its structure, featuring a trifluoromethyl group and a methyl group on the benzene ring, imparts unique electronic and steric properties to molecules derived from it. These properties are highly sought after in medicinal chemistry and agrochemical research to enhance biological activity, metabolic stability, and bioavailability.[3]

The primary and most efficient method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 2-methyl-5-(trifluoromethyl)benzoic acid. This guide will explore the common chlorinating agents and provide an in-depth examination of the most reliable and scalable method using thionyl chloride.

Compound Identifier Value
IUPAC Name This compound
CAS Number 261952-08-3[1][2]
Molecular Formula C₉H₆ClF₃O[1][2][4]
Molecular Weight 222.59 g/mol [1][4]
Structure (Image of the chemical structure)

Synthetic Pathways: A Comparative Analysis of Chlorinating Agents

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[5] The key is to replace the hydroxyl (-OH) group, a poor leaving group, with a chlorine atom. This is achieved by first converting the -OH group into a better leaving group.[6][7] Several reagents can accomplish this transformation, each with distinct advantages and disadvantages.

Chlorinating Agent Formula Reaction Conditions Byproducts Advantages Disadvantages
Thionyl Chloride SOCl₂Neat or in solvent, reflux[8]SO₂(g), HCl(g)Gaseous byproducts simplify purification[5][9]Highly toxic and corrosive; reacts violently with water[10][11]
Oxalyl Chloride (COCl)₂Inert solvent (e.g., DCM), cat. DMF, RT[8]CO(g), CO₂(g), HCl(g)Volatile byproducts; mild conditionsMore expensive; requires a catalyst
Phosphorus Pentachloride PCl₅Neat or in solvent, coldPOCl₃, HCl(g)Highly reactiveSolid reagent; byproduct (POCl₃) has a similar boiling point to some acyl chlorides, complicating purification[9]
Phosphorus Trichloride PCl₃Neat, requires heatH₃PO₃Less vigorous reaction than PCl₅[9]Stoichiometry requires 3 eq. of acid per eq. of PCl₃; byproduct is a solid acid

For the , thionyl chloride is often the reagent of choice due to its efficiency and the convenient removal of its gaseous byproducts, which drives the reaction to completion and simplifies the product workup.[9]

The Thionyl Chloride Route: Mechanism and Protocol

Mechanistic Deep Dive

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. The process converts the hydroxyl group into an excellent leaving group, facilitating its replacement by a chloride ion.[6][12]

Step 1: Activation of the Carboxylic Acid The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.[7][13]

Step 2: Formation of the Acyl Chlorosulfite Intermediate A chloride ion is eliminated and subsequently acts as a base to deprotonate the intermediate, yielding the key acyl chlorosulfite species and hydrogen chloride (HCl).

Step 3: Nucleophilic Attack and Formation of Tetrahedral Intermediate The chloride ion (Cl⁻), generated in the previous step, now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.

Step 4: Elimination of Leaving Group and Product Formation The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a highly stable leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[12][13]

Thionyl_Chloride_Mechanism Start Carboxylic Acid (R-COOH) Step1 Nucleophilic Attack on Sulfur Start->Step1 Reagent Thionyl Chloride (SOCl₂) Reagent->Step1 Intermediate1 Acyl Chlorosulfite Intermediate Step1->Intermediate1 Forms intermediate Step2 Nucleophilic Attack by Cl⁻ Intermediate1->Step2 Cl⁻ attacks carbonyl Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Collapse of Intermediate & Elimination Intermediate2->Step3 Reforms C=O Product Acyl Chloride (R-COCl) Step3->Product Byproducts Gaseous Byproducts (SO₂ + HCl) Step3->Byproducts Releases gases

Caption: Mechanism of Carboxylic Acid to Acyl Chloride Conversion.

Field-Proven Experimental Protocol

This protocol outlines a standard laboratory procedure for the . All operations must be conducted in a certified chemical fume hood.[14]

Reagents and Equipment:

  • 2-methyl-5-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂), freshly distilled or from a new bottle

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Gas outlet adapter connected to a gas trap (e.g., a bubbler with NaOH solution)

  • Heating mantle with a temperature controller

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is completely dry to prevent hydrolysis of the thionyl chloride and the product.[15]

  • Charging the Flask: To the flask, add 2-methyl-5-(trifluoromethyl)benzoic acid. If using a solvent, add anhydrous toluene.

  • Addition of Thionyl Chloride: Under a steady stream of inert gas (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours.[8] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product as a clear liquid or low-melting solid.[9][16][17]

Safety, Handling, and Waste Disposal: A Mandate for Researchers

The synthesis of acyl chlorides, particularly with thionyl chloride, involves significant hazards that demand strict adherence to safety protocols.

Hazard Analysis

Thionyl chloride is highly toxic, corrosive, and a lachrymator. It causes severe burns upon contact with skin and eyes and is harmful if inhaled or swallowed.[11] Critically, it reacts violently with water, releasing toxic gases like HCl and SO₂.[10][18]

Substance Primary Hazards
Thionyl Chloride Toxic, Corrosive, Lachrymator, Reacts violently with water[10][11][19]
This compound Corrosive, Lachrymator, Reacts with moisture[20]
Hydrogen Chloride (gas) Toxic, Corrosive
Sulfur Dioxide (gas) Toxic, Irritant
Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[14] An emergency eyewash station and safety shower must be readily accessible.[10][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[11][19]

    • Hand Protection: Use solvent-resistant gloves (e.g., neoprene or nitrile). Always inspect gloves before use.[11][14]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Safety_Workflow Start Pre-Experiment Safety Check PPE Wear Full PPE: - Goggles & Face Shield - Gloves - Lab Coat Start->PPE FumeHood Verify Fume Hood Functionality Start->FumeHood Emergency Locate Eyewash & Safety Shower Start->Emergency Procedure Execute Synthesis Protocol PPE->Procedure FumeHood->Procedure Emergency->Procedure Waste Waste Management Procedure->Waste Quench Quench Excess Reagents (e.g., slow addition to base) Waste->Quench Disposal Dispose of Hazardous Waste in Designated Containers Waste->Disposal Cleanup Decontaminate Glassware & Work Area Quench->Cleanup Disposal->Cleanup

Caption: Mandatory Safety Workflow for Acyl Chloride Synthesis.

Waste Management

All waste generated during the synthesis is considered hazardous.[14]

  • Quenching: Excess thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled basic solution (e.g., sodium hydroxide or calcium hydroxide). This procedure should be performed in a fume hood.

  • Disposal: All liquid and solid waste must be collected in properly labeled hazardous waste containers for disposal according to institutional and regulatory guidelines.[14]

Conclusion

The via the thionyl chloride-mediated chlorination of its parent carboxylic acid is a robust and efficient method. This guide provides the necessary technical details, mechanistic understanding, and critical safety protocols to empower researchers to perform this synthesis successfully and safely. The resulting acyl chloride is a valuable intermediate, enabling the construction of complex molecules for vital applications in medicine and agriculture. Adherence to the principles of scientific integrity and a rigorous safety culture are paramount for the successful application of this chemical procedure.

References

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoyl Chloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(trifluoromethyl)benzoyl chloride (CAS No. 261952-08-3), a key building block in modern medicinal and agrochemical research. The document details its known physical and chemical properties, offers insights into its reactivity based on its structural motifs, and provides field-proven protocols for its safe handling, storage, and application in organic synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this trifluoromethyl-substituted acylating agent to advance their discovery programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern drug design. The CF₃ group is particularly valued for its ability to modulate a molecule's physicochemical and biological properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to improve binding affinity to biological targets.[1][2]

This compound emerges as a valuable reagent in this context. It provides a reactive acyl chloride handle for the direct introduction of the 2-methyl-5-(trifluoromethyl)benzoyl moiety. This structural unit is of significant interest for creating novel active pharmaceutical ingredients (APIs) and agrochemicals, where the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methyl group can be exploited to fine-tune molecular properties.

Physicochemical Properties and Structural Analysis

While some specific physical constants for this compound are not extensively documented in public literature—a common occurrence for specialized research chemicals—a robust profile can be assembled from available supplier data and by analogy to structurally related compounds.

Core Identification and Properties

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 261952-08-3[2][3]
Molecular Formula C₉H₆ClF₃O[3][4]
Molecular Weight 222.59 g/mol [3][4]
Physical Form Solid[4]
Melting Point Not published
Boiling Point Not published
Density Not published

Note: The lack of published data for melting point, boiling point, and density is noted by major suppliers, who market this compound for early-stage discovery research where such characterization is the responsibility of the end-user.[4]

Expected Solubility Profile

Based on its chemical structure, this compound is expected to be soluble in a range of common aprotic organic solvents. The acyl chloride functionality is highly reactive towards protic solvents.

  • High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Diethyl Ether. These solvents are non-protic and can effectively solvate the molecule.

  • Reactive/Unsuitable: Water, Alcohols (e.g., Methanol, Ethanol), primary and secondary Amines. The acyl chloride will react rapidly and exothermically with these solvents, leading to hydrolysis or amidation.[5]

  • Limited Solubility: Non-polar aliphatic solvents such as hexanes.

The general solubility of similar fluorinated benzoyl chlorides is excellent in polar aprotic and chlorinated solvents.[5]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the high reactivity of the acyl chloride functional group.

Acylation Reactions: A Powerful Synthetic Tool

As an acyl chloride, this compound is a potent electrophile and acylating agent. It readily reacts with nucleophiles to form a variety of important chemical bonds, most notably esters and amides. This reactivity is the primary reason for its use as a chemical intermediate.[5]

This reactivity makes it a crucial building block for introducing the 2-methyl-5-(trifluoromethyl)phenyl moiety into more complex molecules, a common strategy in the development of new pharmaceuticals and agrochemicals.[1]

Safety, Handling, and Storage Protocols

The safe and effective use of this compound requires strict adherence to established laboratory safety protocols for handling reactive and toxic chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several significant hazards:

  • Acute Oral Toxicity: It is classified as Acute Toxicity Category 3 (Oral) with the hazard statement H301: Toxic if swallowed.[4]

  • Corrosivity: Like all acyl chlorides, it is expected to be severely corrosive to skin, eyes, and the respiratory tract. Contact with moisture on tissues will generate hydrochloric acid (HCl), causing severe burns.[5]

  • Water Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[5]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors or HCl gas produced from hydrolysis.[6]

Storage and Stability

Proper storage is critical to maintain the integrity of the reagent and ensure safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

  • Incompatible Materials: Keep away from water, alcohols, bases, amines, and oxidizing agents.[8] Store separately from these chemical classes.

Spill and Waste Management

In case of a spill, evacuate the area and ensure adequate ventilation.

  • Small Spills: Absorb with an inert, dry material such as sand or vermiculite. Do not use combustible materials like paper towels.[8] Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and follow emergency procedures.

  • Waste Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols: Application in Synthesis

The primary application of this compound is in the synthesis of amides and esters. The following section provides a detailed, generalized protocol for amide synthesis.

Protocol: Synthesis of N-Aryl/Alkyl Amides (Schotten-Baumann Conditions)

This protocol describes a standard method for reacting an amine with this compound to form the corresponding amide. The Schotten-Baumann reaction conditions, which involve an aqueous base, are effective for this transformation.[9]

Materials:

  • This compound

  • Amine (substrate)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, and other standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in DCM. If the amine is a hydrochloride salt, add an additional equivalent of base.

  • Base Addition: Add the aqueous base solution (e.g., 10% NaOH, 2-3 equivalents) to the flask. Cool the biphasic mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of DCM. Transfer this solution to an addition funnel.

  • Reaction: Add the acyl chloride solution dropwise to the rapidly stirring, cooled reaction mixture over 15-30 minutes. A white precipitate (the amide product) may form.

  • Stirring: Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base and unreacted amine), deionized water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[10]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine (1 eq) in DCM B Add Aqueous Base (2-3 eq) Cool to 0 °C A->B D Add Acyl Chloride Dropwise to Reaction Mixture B->D C Prepare Acyl Chloride (1.1 eq) in DCM C->D E Stir at 0 °C, then RT D->E F Separate Organic Layer E->F G Wash with HCl, H₂O, Brine F->G H Dry over MgSO₄ & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I

Conclusion

This compound is a highly reactive and valuable chemical intermediate for researchers in drug discovery and materials science. Its utility lies in its ability to efficiently introduce a fluorinated benzoyl moiety into target molecules. While detailed physical property data is sparse, its chemical reactivity is well-understood and predictable. By adhering to the stringent safety and handling protocols outlined in this guide, and by employing established synthetic methodologies, researchers can safely and effectively utilize this potent building block to construct novel and complex molecular architectures.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of reactive intermediates is paramount. 2-Methyl-5-(trifluoromethyl)benzoyl chloride stands as a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its utility stems from the unique electronic properties conferred by the trifluoromethyl group, a powerful electron-withdrawing moiety, and the strategic placement of the methyl group on the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for confirming the identity and purity of this acyl chloride. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into spectral prediction, experimental best practices for a reactive species, and a detailed interpretation of the spectral data.

Molecular Structure and Proton Environments

To fully interpret the ¹H NMR spectrum, a clear understanding of the molecular structure and the distinct chemical environments of the protons is essential. In this compound, there are three unique proton environments: the methyl protons and two sets of aromatic protons.

Figure 1. Molecular structure of this compound highlighting the distinct proton environments.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the substituents. The benzoyl chloride group and the trifluoromethyl group are both strongly electron-withdrawing, which deshields the nearby aromatic protons, shifting their signals downfield. Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect.

Based on established substituent effects and data from analogous compounds, the following ¹H NMR spectral data are predicted for this compound in a non-polar deuterated solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
-CH₃ ~2.5Singlet (s)3HN/A
H-6 ~8.2Doublet (d)1H⁴J(H-F) ≈ 1-2 Hz
H-4 ~7.8Doublet of doublets (dd)1H³J(H4-H3) ≈ 8 Hz, ⁴J(H4-H6) ≈ 2 Hz
H-3 ~7.5Doublet (d)1H³J(H3-H4) ≈ 8 Hz

Analysis of Predicted Spectral Features

  • Methyl Protons (-CH₃): These protons are expected to appear as a singlet around 2.5 ppm. The downfield shift from a typical benzylic methyl group (around 2.3 ppm) is due to the deshielding influence of the adjacent electron-withdrawing benzoyl chloride group.

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the strongly electron-withdrawing benzoyl chloride group and para to the electron-withdrawing trifluoromethyl group, making it the most deshielded aromatic proton. Its signal is predicted to be the furthest downfield, around 8.2 ppm. A small long-range coupling to the fluorine atoms of the CF₃ group (⁴J) may result in a narrow doublet or a broadened singlet.

    • H-4: This proton is meta to the benzoyl chloride and ortho to the trifluoromethyl group. It will be significantly deshielded and is expected to appear around 7.8 ppm. It will be split into a doublet of doublets due to coupling with H-3 (ortho coupling, ³J ≈ 8 Hz) and a smaller meta coupling with H-6 (⁴J ≈ 2 Hz)[1].

    • H-3: This proton is para to the benzoyl chloride group and meta to the trifluoromethyl group, but ortho to the weakly electron-donating methyl group. This combination of effects places its resonance upfield relative to the other aromatic protons, at approximately 7.5 ppm. It will appear as a doublet due to ortho coupling with H-4 (³J ≈ 8 Hz).

Experimental Protocol for ¹H NMR Acquisition

Given that this compound is an acyl chloride, it is highly susceptible to hydrolysis. Therefore, stringent anhydrous conditions are imperative for obtaining a clean and accurate ¹H NMR spectrum.

Materials:

  • This compound sample

  • Anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent

  • NMR tube with a sealable cap (e.g., J. Young valve tube)

  • Dry nitrogen or argon gas supply

  • Glove box or glove bag (highly recommended)

  • Dry glassware (oven-dried and cooled under an inert atmosphere)

Procedure:

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Spectrometer Operation A 1. Dry NMR tube and cap in an oven and cool under N₂/Ar. B 2. In a glove box, weigh ~5-10 mg of the sample into a dry vial. A->B C 3. Add ~0.6-0.7 mL of anhydrous CDCl₃ to the vial and dissolve the sample. B->C D 4. Transfer the solution to the dry NMR tube using a dry pipette. C->D E 5. Securely seal the NMR tube. D->E F 6. Insert the sealed tube into the NMR spinner. E->F G 7. Place the sample in the NMR magnet. F->G H 8. Lock and shim the spectrometer. G->H I 9. Acquire the ¹H NMR spectrum using standard acquisition parameters. H->I J 10. Process the FID (Fourier transform, phase correction, baseline correction). I->J

Figure 2. Experimental workflow for acquiring the ¹H NMR spectrum of a moisture-sensitive compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a glove box or a nitrogen/argon atmosphere is crucial to prevent the hydrolysis of the benzoyl chloride to the corresponding carboxylic acid[2]. The presence of the carboxylic acid would introduce a broad singlet for the acidic proton and cause shifts in the aromatic signals, complicating the spectrum.

  • Anhydrous Solvent: Commercially available anhydrous deuterated solvents should be used. For highly sensitive samples, it is advisable to use a freshly opened ampule of solvent or to dry the solvent over molecular sieves prior to use.

  • Sealable NMR Tube: A standard plastic cap may not provide a sufficient barrier to atmospheric moisture over time. A J. Young valve or a similar greased and sealed tube is recommended to maintain the integrity of the sample, especially if the spectrum is not acquired immediately after preparation.

Spectral Interpretation and Potential Impurities

A high-quality ¹H NMR spectrum of pure this compound should exhibit the predicted signals with the correct integration ratios (3:1:1:1).

Potential Impurities and Their Spectral Signatures:

  • 2-Methyl-5-(trifluoromethyl)benzoic acid: This is the most likely impurity, arising from hydrolysis. It would manifest as a broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The aromatic signals of the acid will be slightly different from those of the acyl chloride.

  • Residual Solvents: Traces of non-deuterated solvents used in the synthesis or workup (e.g., dichloromethane, diethyl ether, hexanes) may be present and can be identified by their characteristic chemical shifts.

  • Starting Materials: Incomplete reaction could result in the presence of the precursor to the benzoyl chloride. The spectral features of this starting material would need to be considered.

Conclusion

The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural verification and purity assessment. A thorough understanding of the electronic effects of the substituents allows for an accurate prediction of the chemical shifts and coupling patterns of the methyl and aromatic protons. Due to the reactive nature of the acyl chloride functional group, meticulous experimental technique under anhydrous conditions is essential for obtaining a reliable spectrum. This in-depth guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate.

References

Topic: Reactivity of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of N-substituted amides via the reaction of 2-methyl-5-(trifluoromethyl)benzoyl chloride with amines. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Introduction: Strategic Importance in Medicinal Chemistry

The amide bond is a cornerstone of modern pharmaceuticals, and its efficient formation is critical for drug discovery and development. The specific reagent, this compound, offers a scaffold of significant interest. The trifluoromethyl (CF₃) group is a well-established bioisostere for various groups and can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1] Concurrently, the ortho-methyl group provides steric and electronic modulation that can influence both the reactivity of the acyl chloride and the conformational properties of the final amide product. Understanding the nuances of its reaction with amines is therefore essential for synthesizing novel chemical entities with desired pharmacological profiles.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction between this compound and an amine is a classic nucleophilic acyl substitution.[2][3] The reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[5][6]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The final products are the N-substituted amide and hydrochloric acid.[6][7]

G reactant This compound + R-NH₂ (Amine) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product N-Substituted Amide + HCl intermediate->product Chloride Elimination

Caption: General mechanism for nucleophilic acyl substitution.

Critical Parameters Influencing Reactivity

The success and efficiency of the amidation reaction are governed by several interdependent factors. A rational approach to experimental design requires careful consideration of each.

Amine Nucleophilicity

The inherent reactivity of the amine is paramount.

  • Electronic Effects: The basicity of an amine is influenced by the electronic properties of its substituents.[8] Aliphatic amines are generally stronger nucleophiles than aromatic amines (anilines), where the nitrogen lone pair is delocalized into the aromatic ring, reducing its availability.[8]

  • Steric Hindrance: The accessibility of the nitrogen's lone pair is critical.[9] Primary amines are typically more reactive than secondary amines, which are sterically more encumbered.[10] Bulky substituents on the amine can significantly slow or even prevent the reaction.[9][10]

Steric Hindrance of the Acyl Chloride

The ortho-methyl group on the this compound scaffold introduces significant steric hindrance around the electrophilic carbonyl carbon.[11] This bulkiness can impede the approach of the nucleophilic amine, particularly if the amine itself is sterically demanding.[11] This inherent structural feature may necessitate more forcing reaction conditions (e.g., elevated temperatures) compared to an un-substituted benzoyl chloride.

Role of the Base

The reaction generates hydrochloric acid (HCl) as a byproduct.[7] This acid will readily react with any unreacted amine in the mixture to form an unreactive ammonium salt, effectively quenching the reaction.[12] To prevent this, a non-nucleophilic base is added to scavenge the HCl.[13][14][15]

  • Common Choices: Triethylamine (TEA) or pyridine are frequently used.[14] Pyridine can also act as a nucleophilic catalyst.[6]

  • Stoichiometry: At least one equivalent of the base is required to neutralize the HCl produced. Often, a slight excess (1.1-1.5 equivalents) is used to ensure the reaction goes to completion.

Solvent Selection

The choice of solvent is crucial for ensuring that all reactants remain in solution and for moderating the reaction rate.

  • Aprotic Solvents: Dry, aprotic solvents are standard. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices.[13]

  • Polar Aprotic Solvents: For less reactive amines, more polar solvents like N,N-dimethylformamide (DMF) can be used to increase the reaction rate.

  • Aqueous Conditions (Schotten-Baumann): The classic Schotten-Baumann reaction is performed in a two-phase system of water and an organic solvent, with a base like sodium hydroxide.[16] This can be highly effective, especially for simple amines.[12]

Field-Proven Experimental Protocol: Synthesis of an N-Substituted Amide

This protocol provides a robust, self-validating methodology for the acylation of a primary amine. Successful formation of the product, as monitored by an appropriate analytical technique, validates the chosen conditions.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice/water bath

  • Separatory funnel and standard glassware for workup and purification

Step-by-Step Methodology:

Caption: Standard workflow for the acylation of an amine.

Causality Behind Key Steps:

  • Inert Atmosphere: Acyl chlorides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid.[4][10] An inert atmosphere prevents this side reaction.

  • Cooling and Slow Addition: The reaction is often exothermic.[16] Initial cooling and slow addition of the acyl chloride help to control the reaction temperature, preventing the formation of side products.

  • Aqueous Workup: The sequential washes are critical. The HCl wash removes excess tertiary amine base, the NaHCO₃ wash removes any unreacted acyl chloride and the corresponding carboxylic acid, and the brine wash helps to remove residual water from the organic layer.

Analytical Characterization of the Amide Product

Confirmation of the product's identity and purity is essential. The following table summarizes the expected spectroscopic data for a secondary amide product derived from a primary amine.

Analytical TechniqueExpected Observation for N-Alkyl-2-methyl-5-(trifluoromethyl)benzamide
¹H NMR Appearance of a new amide N-H proton signal (often a broad singlet or triplet, depending on coupling to adjacent protons). Shifts in the signals of the amine's alkyl protons adjacent to the nitrogen.
¹³C NMR Appearance of a new carbonyl carbon signal characteristic of an amide (typically in the 165-175 ppm range).
FT-IR A strong C=O stretching vibration for the amide carbonyl (typically 1630–1680 cm⁻¹).[17] A single N-H stretching peak (typically 3370–3170 cm⁻¹).[17]
Mass Spec (MS) Observation of the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the desired amide product.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(trifluoromethyl)benzoyl chloride is a key intermediate in organic synthesis, valued for its utility in introducing the 2-methyl-5-(trifluoromethyl)benzoyl moiety into a diverse range of molecules. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, ensuring process safety, and developing robust purification strategies. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes information from analogous structures and the fundamental principles of acyl chloride chemistry to predict its solubility profile. Furthermore, a comprehensive, step-by-step experimental protocol for determining its solubility in various organic solvents is presented, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Introduction: Chemical Profile and Significance

This compound (C₉H₆ClF₃O) is an organohalogen compound featuring a benzoyl chloride backbone substituted with a methyl group and a trifluoromethyl group.[1][2] The trifluoromethyl group significantly influences the molecule's electronic properties and, consequently, its reactivity and solubility. As an acyl chloride, it serves as a potent acylating agent, reacting readily with nucleophiles such as alcohols, amines, and water.[3] This reactivity is a double-edged sword; while it makes the compound a valuable synthetic tool, it also necessitates careful handling and the use of anhydrous conditions to prevent hydrolysis to the corresponding benzoic acid.[4][5]

The physical form of this compound is noted as a solid in some supplier information.[2] This is a critical consideration for solubility studies, as the dissolution process will involve overcoming lattice energy.

Predicted Solubility Profile

Direct, quantitative solubility data for this compound is sparse in readily available literature. However, by examining the behavior of structurally similar compounds and the general principles of solubility, a reliable qualitative profile can be predicted.

General Principles:

  • Polarity: The presence of the carbonyl group and the trifluoromethyl group imparts significant polarity to the molecule.

  • Reactivity: As a highly reactive acyl chloride, it will not simply dissolve in protic solvents like water, alcohols, or primary/secondary amines; it will react with them.[3][6] Therefore, for non-reactive dissolution, aprotic solvents are required.

  • "Like Dissolves Like": The compound is expected to be most soluble in solvents with similar polarity.

Predicted Solubility in Common Organic Solvents:

  • High Solubility:

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are anticipated to be excellent solvents.[7] Their polarity is well-suited to dissolve the compound, and they are aprotic, minimizing the risk of reaction.

    • Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Diethyl Ether, and Ethyl Acetate are expected to be effective due to their ability to engage in dipole-dipole interactions without providing a reactive proton.

    • Aromatic Hydrocarbons: Toluene and benzene may also be good solvents, particularly given the aromatic nature of the solute.

  • Moderate to Low Solubility:

    • Non-polar Aliphatic Solvents: Hexanes and heptane are likely to be poor solvents due to the significant difference in polarity.[7]

  • Reactive (Not Suitable for Simple Dissolution):

    • Alcohols (Methanol, Ethanol): Will react to form esters.[8]

    • Water: Will react violently to form the corresponding carboxylic acid and hydrochloric acid.[4][5]

    • Amines (Primary, Secondary): Will react to form amides.[6]

The following table summarizes the predicted solubility and should be used as a template for recording experimental findings.

Solvent ClassSolventPredicted SolubilityExperimental Observation ( g/100 mL)Notes
Chlorinated DichloromethaneHighAprotic, non-nucleophilic
ChloroformHighAprotic, non-nucleophilic
Ethers Diethyl EtherHighAprotic
Tetrahydrofuran (THF)HighAprotic
Esters Ethyl AcetateHighAprotic
Aromatic TolueneModerate to HighAprotic
Hydrocarbons HexanesLowNon-polar, aprotic
Protic MethanolReactive Forms methyl ester
WaterReactive Hydrolyzes

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating methodology for researchers to quantitatively determine the solubility of this compound.

3.1. Safety Precautions

  • Handling: this compound is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[9] All handling must be performed in a certified chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][12]

  • Moisture Sensitivity: The compound is moisture-sensitive and reacts with water to liberate toxic gas (HCl).[4][12] All glassware must be oven-dried, and anhydrous solvents should be used. Store and handle under an inert atmosphere (e.g., nitrogen or argon).[9][13]

3.2. Materials and Equipment

  • This compound

  • Anhydrous grade organic solvents (DCM, THF, Toluene, Hexane, etc.)

  • Oven-dried glassware (vials with screw caps, graduated cylinders, pipettes)

  • Analytical balance (readable to 0.1 mg)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Syringe filters (PTFE, 0.2 µm)

  • HPLC or GC system for quantitative analysis (optional, for high precision)

3.3. Step-by-Step Gravimetric Method

This method determines solubility by creating a saturated solution and then evaporating the solvent to weigh the dissolved solute.

  • Preparation: Set a constant temperature bath to the desired experimental temperature (e.g., 25 °C).

  • Aliquot Solvent: In a series of tared and labeled glass vials, add a precise volume (e.g., 2.0 mL) of each anhydrous solvent to be tested.

  • Incremental Addition of Solute: Begin adding small, accurately weighed portions of this compound to each vial.

  • Equilibration: After each addition, cap the vial tightly and stir vigorously for a set period (e.g., 30-60 minutes) in the constant temperature bath to allow the system to reach equilibrium.

  • Observation: Continue adding solute until a small amount of solid remains undissolved, indicating that the solution is saturated.

  • Separation: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter to remove any undissolved solids.

  • Evaporation: Transfer the filtered saturated solution to a new, pre-weighed vial. Remove the solvent under a gentle stream of inert gas or using a rotary evaporator.

  • Quantification: Once the solvent is fully removed, place the vial in a vacuum oven at a low temperature to remove any residual solvent traces. Weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in g/100 mL using the following formula: Solubility = (Mass of Solute / Volume of Solvent Aliquot) * 100

The workflow for this experimental determination is visualized below.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tare Vials & Add Precise Solvent Volume C Incrementally Add Solute to Each Solvent A->C B Set Constant Temperature Bath D Stir to Equilibrate at Constant Temp B->D C->D E Observe for Saturation (Undissolved Solid Remains) D->E F Filter Supernatant (Known Volume) E->F G Evaporate Solvent from Filtered Aliquot F->G H Weigh Dried Solute G->H I Calculate Solubility (g/100 mL) H->I Solvent_Interaction_Logic cluster_solute Solute cluster_solvent Solvent Type cluster_outcome Interaction Outcome Solute This compound Aprotic Aprotic (e.g., DCM, THF) Solute->Aprotic interacts with Protic Protic (e.g., Methanol, Water) Solute->Protic interacts with Dissolution Physical Dissolution (Solvation) Aprotic->Dissolution leads to Reaction Chemical Reaction (Solvolysis) Protic->Reaction leads to

References

An In-Depth Technical Guide to the Mechanism and Application of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-methyl-5-(trifluoromethyl)benzoyl chloride, a highly functionalized reagent pivotal in advanced chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core mechanistic principles governing its reactivity and showcases its strategic application as a versatile building block in the creation of complex molecules. We will explore the nuanced interplay of its substituent effects, provide actionable experimental protocols, and ground all claims in authoritative references.

Part 1: The Core Mechanism of Action: Modulated Nucleophilic Acyl Substitution

The primary mechanism of action for this compound is nucleophilic acyl substitution . This reaction is fundamental to carboxylic acid derivatives, but the reactivity of this specific molecule is uniquely modulated by the electronic and steric nature of its aromatic substituents.[1][2]

The reaction proceeds via a two-step addition-elimination pathway. A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate.[1][3] This intermediate subsequently collapses, reforming the carbonyl double bond and expelling the most stable leaving group—in this case, the chloride ion.[1]

Substituent_Effects Key Substituent Effects on the Benzoyl Chloride Core Core 2-Methyl-5-(CF3)Benzoyl Chloride CF3_Effect 5-Trifluoromethyl Group (-CF3) Core->CF3_Effect CH3_Effect 2-Methyl Group (-CH3) Core->CH3_Effect Activation Strong Inductive Effect (-I) Increases Carbonyl Electrophilicity Enhances Reactivity CF3_Effect->Activation Electronic Effect Hindrance Steric Hindrance Shields Carbonyl Carbon May Decrease Reaction Rate CH3_Effect->Hindrance Steric Effect MedChem Medicinal Chemistry Benefits: - Enhanced Lipophilicity - Improved Metabolic Stability Activation->MedChem Workflow_Amidation Experimental Workflow for Amide Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Validation Setup Dissolve Amine & Base in Anhydrous DCM Cool Cool to 0 °C Setup->Cool Add Dropwise Addition of Acyl Chloride Solution Cool->Add Stir Warm to RT, Stir 2-4h Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Aqueous Washes (HCl, NaHCO3, Brine) Monitor->Quench Dry Dry (MgSO4) & Concentrate Quench->Dry Purify Recrystallization or Column Chromatography Dry->Purify Analysis Characterization (NMR, MS) Purify->Analysis

References

starting materials for 2-methyl-5-(trifluoromethyl)benzoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride

Introduction

This compound is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structural features—a reactive acyl chloride group, a methyl substituent, and an electron-withdrawing trifluoromethyl group—make it a versatile intermediate for introducing this specific moiety into larger, biologically active compounds.[2] The trifluoromethyl group is particularly valued in drug development for its ability to enhance metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. We will delve into the synthesis of the key precursor, 2-methyl-5-(trifluoromethyl)benzoic acid, from different starting materials and then detail the final conversion to the target acyl chloride. The discussion emphasizes the underlying chemical principles and the rationale behind the selection of reagents and reaction conditions, reflecting a field-proven approach to process development and optimization.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-5-(trifluoromethyl)benzoic Acid

The most direct and industrially viable pathway to the target benzoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-methyl-5-(trifluoromethyl)benzoic acid.[3][4] Therefore, an efficient synthesis of this key intermediate is paramount. Two principal and robust routes are presented here.

Route A: Oxidation of 2-Methyl-5-(trifluoromethyl)toluene

This approach leverages the selective oxidation of the benzylic methyl group of a suitable toluene precursor. The primary challenge lies in achieving high conversion to the carboxylic acid without affecting the robust trifluoromethyl group or promoting unwanted side reactions on the aromatic ring.

Principle and Rationale:

The oxidation of a benzylic C-H bond is a well-established transformation. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, which is activated by the adjacent aromatic ring.[5] Strong oxidizing agents are typically required. The choice of oxidant is critical; it must be powerful enough to convert the methyl group to a carboxylic acid but not so harsh as to cleave the trifluoromethyl group, which is generally stable under many oxidative conditions. Reagents like potassium permanganate (KMnO₄) or sodium dichromate in acidic conditions are effective for this purpose. The reaction proceeds through a series of oxidation steps, from toluene to benzyl alcohol, to benzaldehyde, and finally to benzoic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-5-(trifluoromethyl)toluene (1.0 eq) and water.

  • Reagent Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq) in portions to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for several hours until the characteristic purple color of the permanganate ion disappears, indicating its consumption. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct.

  • Acidification: Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. This protonates the carboxylate salt, causing the 2-methyl-5-(trifluoromethyl)benzoic acid to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Route A: Oxidation

cluster_start Starting Material cluster_reaction Oxidation cluster_product Intermediate Product SM 2-Methyl-5-(trifluoromethyl)toluene React 1. KMnO₄, H₂O, Reflux 2. HCl (aq) SM->React Oxidation of Benzylic Methyl Group Prod 2-Methyl-5-(trifluoromethyl)benzoic Acid React->Prod Acidification & Precipitation cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Intermediate Product SM 1-Bromo-2-methyl-5- (trifluoromethyl)benzene Step1 Mg, Anhydrous Ether/THF SM->Step1 Grignard Formation Step2 1. CO₂ (solid) 2. H₃O⁺ (aq) Step1->Step2 Carboxylation Prod 2-Methyl-5-(trifluoromethyl)benzoic Acid Step2->Prod Acidic Workup cluster_start Intermediate cluster_reaction Chlorination cluster_product Final Product SM 2-Methyl-5-(trifluoromethyl)benzoic Acid React SOCl₂, Reflux (cat. DMF) SM->React Conversion of Carboxylic Acid Prod This compound React->Prod Formation of Acyl Chloride

References

A Comprehensive Spectroscopic Guide to 2-Methyl-5-(trifluoromethyl)benzoyl Chloride: An In-depth Technical Analysis for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic analysis of 2-methyl-5-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O, Molecular Weight: 222.59 g/mol ), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis of structurally related analogs to offer a comprehensive interpretation of its expected Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the spectroscopic characteristics of this molecule, thereby facilitating its identification, characterization, and utilization in complex synthetic pathways.

Introduction and Molecular Structure

This compound is a substituted aromatic acyl chloride. The presence of a reactive benzoyl chloride moiety, combined with the electronic effects of the methyl and trifluoromethyl groups, makes it a versatile building block in organic synthesis. The electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group exert opposing influences on the electron density of the aromatic ring, leading to distinct and predictable spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Infrared (IR) Spectroscopy

The infrared spectrum of this compound is predicted to be dominated by a strong carbonyl (C=O) stretching vibration, characteristic of acyl chlorides. Additional key absorbances will arise from C-H, C-F, and C-Cl stretching, as well as aromatic C=C stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the ATR crystal.[1]

  • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

  • Perform a baseline correction and ATR correction on the resulting spectrum.

Predicted IR Data and Interpretation

Predicted Frequency (cm⁻¹) Vibrational Mode Interpretation and Comparative Analysis
~3100-3000Aromatic C-H StretchThese absorptions are typical for C-H stretching in aromatic rings.
~2950-2850Aliphatic C-H StretchArising from the methyl group C-H bonds.
~1785-1770 C=O Stretch (Acyl Chloride) This will be a very strong and sharp absorption, characteristic of the carbonyl group in a benzoyl chloride. The presence of the electron-withdrawing trifluoromethyl group may slightly increase this frequency compared to 2-methylbenzoyl chloride (~1770-1790 cm⁻¹).[3]
~1600, ~1475Aromatic C=C StretchThese are characteristic skeletal vibrations of the benzene ring.
~1320, ~1170, ~1130 C-F Stretch The trifluoromethyl group will exhibit strong C-F stretching absorptions in this region. Data from related trifluoromethylated benzoyl chlorides confirms these characteristic strong bands.[4][5]
~850-800C-H Out-of-Plane BendingThe substitution pattern on the benzene ring will influence the exact position of these bands, providing information about the arrangement of the aromatic protons.
~700-600C-Cl StretchA moderate to strong absorption corresponding to the carbon-chlorine bond of the acyl chloride.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the proton and carbon environments.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 8-16), an appropriate relaxation delay (e.g., 1-2 seconds), and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

  • Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Interpretation and Rationale
~8.1-8.2Singlet (or narrow doublet)1HH-6This proton is ortho to the electron-withdrawing COCl group and will be the most deshielded aromatic proton.
~7.7-7.8Doublet1HH-4This proton is ortho to the electron-withdrawing CF₃ group and will be significantly deshielded. It will likely show a doublet splitting from H-3.
~7.4-7.5Doublet1HH-3This proton is ortho to the electron-donating methyl group and will be the most shielded of the aromatic protons. It will show a doublet splitting from H-4.
~2.6-2.7Singlet3H-CH₃The methyl protons will appear as a singlet, shifted slightly downfield due to the proximity to the aromatic ring. For comparison, the methyl protons in 2-methylbenzoyl chloride are predicted at δ 2.65 ppm.[3]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Interpretation and Rationale
~168-170C=OThe carbonyl carbon of the acyl chloride is highly deshielded. This is consistent with related structures like 2-methylbenzoyl chloride (predicted at δ 169.5 ppm).[3]
~143-145C-2The carbon bearing the methyl group will be shifted downfield.
~135-137C-6Aromatic CH carbon, deshielded by the adjacent COCl group.
~133-135C-1The carbon attached to the COCl group.
~131-133 (q)C-5The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
~128-130 (q)C-4This aromatic CH carbon will show a smaller quartet coupling to the CF₃ group.
~125-127 (q)C-3This aromatic CH carbon will also show a small quartet coupling to the CF₃ group.
~123 (q, J ≈ 272 Hz)-CF₃The trifluoromethyl carbon will appear as a strong quartet with a large C-F coupling constant.
~21-23-CH₃The methyl carbon will be in the typical aliphatic region.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Analysis Functional Group Identification (C=O, C-F) IR->IR_Analysis NMR_Analysis Structural Elucidation (Proton and Carbon Environments) NMR->NMR_Analysis MS_Analysis Molecular Weight and Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: A typical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will provide information about its molecular weight and characteristic fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) is expected at m/z 222, corresponding to the molecular weight of the compound with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). The presence of chlorine will result in an M+2 peak at m/z 224 with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature for a monochlorinated compound.

Key Predicted Fragments:

  • m/z 187 [M-Cl]⁺: This prominent peak arises from the loss of the chlorine radical from the molecular ion, forming a stable acylium ion. This is a very common fragmentation pathway for acyl chlorides.[6]

  • m/z 159 [M-Cl-CO]⁺: Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 187) would lead to this fragment.

  • m/z 118 [C₈H₅F₂]⁺ or related fragments: Further fragmentation could involve the loss of fluorine atoms or other rearrangements.

  • m/z 105: While less likely to be a major fragment from the main pathway, the benzoyl fragment is a common feature in the mass spectra of benzoyl derivatives.[6]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with comparative data from analogous structures, we have established a robust framework for the identification and structural verification of this important synthetic intermediate. The predicted IR, ¹H NMR, ¹³C NMR, and MS data presented herein offer a valuable reference for researchers, enabling them to confidently utilize this compound in their synthetic endeavors. It is recommended that experimental data, once obtained, be compared against the predictions outlined in this guide.

References

commercial availability of 2-methyl-5-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoyl Chloride: Commercial Availability, Applications, and Handling

Introduction

This compound (CAS No. 261952-08-3) is a specialized chemical intermediate that holds significant importance in the fields of pharmaceutical and agrochemical research and development.[1] As a member of the acyl chloride family, its primary function is to act as a potent acylating agent, enabling the introduction of the 2-methyl-5-(trifluoromethyl)benzoyl moiety into a wide array of molecules. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy; this functional group is a cornerstone of modern drug design, known for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2][3] This guide provides a comprehensive overview of its commercial availability, key properties, applications, and essential safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

The compound is a solid at room temperature and possesses a molecular formula of C9H6ClF3O.[4] Its structural attributes and physical characteristics are summarized in the table below. Understanding these properties is crucial for its proper storage, handling, and application in synthetic chemistry.

PropertyValueSource
CAS Number 261952-08-3[1]
Molecular Formula C9H6ClF3O[4]
Molecular Weight 222.59 g/mol
Appearance Solid
Purity Typically ≥95% or ≥99% depending on supplier[5][6]
MDL Number MFCD01631599[1][5]
InChI Key MXPJWWPYMSWHBS-UHFFFAOYSA-N
SMILES String O=C(Cl)C1=CC(C(F)(F)F)=CC=C1C
Storage Temperature 4-8°C or ambient, depending on supplier recommendations[5]

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers catering to the research and development sector. Availability spans from small, lab-scale quantities to larger, semi-bulk amounts, although pricing is often provided upon inquiry due to the specialized nature of the reagent.

SupplierAvailable QuantitiesPurityNotes
Sigma-Aldrich Varies (listed for early discovery research)AldrichCPRBuyer assumes responsibility to confirm purity; analytical data is not always collected.
AOBChem 250mg, 500mg, 1g, 5g, 10g, 25g, 100g95%Pricing is listed for some quantities, while others require inquiry.[5]
Echemi Bulk inquiries (e.g., 25kgs/Drum)≥99.0%Offers detailed specification sheets (COA, MSDS) upon request.[6]
Appchem Custom packaging availableVariesListed as a catalog item.[1]
Apollo Scientific Inquire for availability≥95%Listed under a related compound, 2-Methyl-5-(trifluoromethyl)benzyl chloride, indicating a portfolio of similar building blocks.[7]

It is imperative for researchers to obtain a Certificate of Analysis (COA) from the supplier to verify the identity and purity of the specific batch being purchased.[6]

Core Reactivity and Synthetic Utility

The primary utility of this compound stems from the high reactivity of the acyl chloride functional group. It readily reacts with nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively. This reactivity makes it an invaluable building block for constructing complex molecules.

The trifluoromethyl group significantly influences the electronic properties of the benzoyl ring, enhancing the electrophilicity of the carbonyl carbon and making the compound a highly efficient acylating agent. Furthermore, incorporating this group is a well-established strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.[2]

Caption: General workflow for amide synthesis using the title compound.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylated aromatic compounds are prevalent in a wide range of FDA-approved drugs and advanced agrochemicals.[2][8] this compound serves as a key intermediate for synthesizing molecules in therapeutic areas such as oncology, inflammation, and central nervous system disorders.

  • Pharmaceutical Development : This compound is used to create novel chemical entities with enhanced biological activity. The resulting amide or ester derivatives are often evaluated as potential drug candidates.

  • Agrochemical Formulations : It is employed in the production of advanced herbicides and pesticides, where the trifluoromethyl group contributes to the potency and stability of the final product.

Safety, Handling, and Storage

As with all acyl chlorides, this compound is a hazardous substance that requires strict safety protocols. It is corrosive and reacts with water, including moisture in the air, to release hydrochloric acid (HCl) gas.[9][10]

Hazard Identification:

  • GHS Pictograms : GHS06 (Toxic)

  • Signal Word : Danger

  • Hazard Statements :

    • H301: Toxic if swallowed.

    • H314: Causes severe skin burns and eye damage.[11]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling and Storage Protocol:

  • Engineering Controls : Always handle in a certified chemical fume hood to avoid inhalation of vapors and HCl gas.[10]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[11]

  • Dispensing : Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases and alcohols.[10]

  • Spill Management : In case of a spill, use an inert absorbent material. Do not use water.[10]

Caption: Logical workflow from sourcing to application in a research project.

Exemplary Experimental Protocol: Amide Synthesis

The following is a generalized, self-validating protocol for the synthesis of an N-aryl amide using this compound.

Objective: To synthesize N-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup : To a dry, nitrogen-flushed round-bottom flask, add p-anisidine followed by anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Base : Add triethylamine to the stirred solution.

  • Acylation : Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 15 minutes.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (p-anisidine) is consumed.

  • Workup :

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4.

  • Purification :

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Validation : Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a high-value chemical intermediate readily available from specialty suppliers for R&D purposes. Its utility is centered on its efficient acylating capability and the desirable physicochemical properties imparted by the trifluoromethyl group. For researchers in drug discovery and agrochemical synthesis, this reagent serves as a critical building block for creating novel, high-performance molecules. Adherence to stringent safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory.

References

Methodological & Application

Application Note: A Practical Guide to Amide Synthesis Using 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzamides

Amide bond formation is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmaceuticals. The strategic incorporation of fluorine atoms into drug candidates often enhances metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable.[1] 2-Methyl-5-(trifluoromethyl)benzoyl chloride is a versatile reagent that combines the reactive acyl chloride moiety with a trifluoromethyl group, a powerful bioisostere for various functional groups. The presence of the trifluoromethyl group can significantly influence the electronic properties and reactivity of the molecule.[1] This application note provides a comprehensive technical guide to the synthesis of N-substituted amides using this reagent, detailing the underlying mechanism, a robust experimental protocol, and key considerations for successful execution.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of an amide from an acyl chloride and a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction .[2][3][4] This process is characterized by an initial nucleophilic attack followed by the elimination of a leaving group.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a potent nucleophile) attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[4][5]

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond.

  • Elimination of the Leaving Group: Concurrently, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is highly acidic. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][6] This deprotonation step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7][8]

The overall reaction is driven to completion by the formation of a stable amide bond and the irreversible removal of HCl by the base.

Caption: Mechanism of Amide Formation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of the acyl chloride and its subsequent use in amide synthesis.

Protocol 1: Preparation of this compound

The acyl chloride can be readily prepared from the corresponding commercially available carboxylic acid.

Materials:

  • 2-Methyl-5-(trifluoromethyl)benzoic acid

  • Oxalyl chloride (COCl)₂

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add anhydrous DCM to dissolve the acid (approx. 0.2 M solution).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. Caution: This reaction evolves gas (CO₂ and CO) and should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, or until gas evolution ceases.

  • Monitor the reaction by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo. The resulting crude this compound is often used directly in the next step without further purification.

Protocol 2: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a representative procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, aniline, diethylamine)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C with an ice bath.

  • Acyl Chloride Addition: Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). c. Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude amide product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Experimental_Workflow cluster_prep Protocol 1: Acyl Chloride Prep cluster_synth Protocol 2: Amide Synthesis cluster_workup Workup & Purification P1_1 Dissolve Acid in DCM P1_2 Add cat. DMF P1_1->P1_2 P1_3 Cool to 0 °C P1_2->P1_3 P1_4 Add Oxalyl Chloride P1_3->P1_4 P1_5 Stir at RT P1_4->P1_5 P1_6 Concentrate in vacuo P1_5->P1_6 P2_3 Add Acyl Chloride Solution P1_6->P2_3 Crude Acyl Chloride P2_1 Dissolve Amine & Base in DCM P2_2 Cool to 0 °C P2_1->P2_2 P2_2->P2_3 P2_4 Stir at RT P2_3->P2_4 W_1 Quench with Water P2_4->W_1 Crude Amide W_2 Extract with DCM W_1->W_2 W_3 Wash (HCl, NaHCO₃, Brine) W_2->W_3 W_4 Dry & Concentrate W_3->W_4 W_5 Purify (Chromatography) W_4->W_5 Final Final W_5->Final Pure N-Substituted Amide

Caption: Amide Synthesis Workflow Diagram.

Data Presentation: Typical Reaction Parameters

While yields are substrate-dependent, the following table summarizes typical conditions for the Schotten-Baumann acylation of various amine classes. High to excellent yields are generally expected for this robust transformation.

ParameterPrimary Aliphatic AminePrimary Aromatic AmineSecondary Aliphatic Amine
Amine (eq) 1.01.01.0
Acyl Chloride (eq) 1.1 - 1.21.1 - 1.21.1 - 1.2
Base Triethylamine, PyridinePyridine, DIEATriethylamine, DIEA
Base (eq) 1.2 - 1.51.2 - 1.51.2 - 1.5
Solvent DCM, THF, ChloroformDCM, THF, TolueneDCM, THF
Temperature 0 °C to Room Temp0 °C to Room Temp0 °C to Room Temp
Reaction Time 1 - 4 hours4 - 16 hours2 - 8 hours
Expected Yield High (>90%)Good to High (70-95%)High (>90%)

Note: Aromatic amines are generally less nucleophilic than aliphatic amines and may require longer reaction times or slightly elevated temperatures.

Trustworthiness: Self-Validating System and Troubleshooting

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (typically the amine) indicates completion.

  • Confirmation of Product: The identity and purity of the final amide product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Hydrolysis of Acyl Chloride: this compound is sensitive to moisture and will hydrolyze back to the carboxylic acid. Ensure all glassware is flame-dried and anhydrous solvents are used. If significant hydrolysis occurs, it will be removed during the basic wash (NaHCO₃) in the workup.

  • Low Yield: If the yield is low, consider the following:

    • Insufficient Base: The HCl byproduct may be protonating the starting amine. Ensure at least 1.2 equivalents of base are used.

    • Steric Hindrance: Highly hindered amines may react slower. In such cases, extending the reaction time or gentle heating may be necessary.

    • Amine Nucleophilicity: Electron-deficient aromatic amines are less reactive and may require longer reaction times or a more forcing catalyst system.

References

Application Notes & Protocols for the Synthesis of N-Aryl Amides via Acylation of Anilines with 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the acylation of anilines using 2-methyl-5-(trifluoromethyl)benzoyl chloride. This reaction is a cornerstone for synthesizing N-aryl amides, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] We will explore the underlying reaction mechanism, provide field-proven, step-by-step protocols based on Schotten-Baumann conditions, discuss critical safety considerations, and detail methods for product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the synthesis of this important class of compounds.

Introduction: The Significance of N-Aryl Amide Synthesis

The amide bond is one of the most fundamental linkages in organic chemistry and biology.[3] Specifically, N-aryl amides, which are acyl derivatives of anilines, are critical pharmacophores and synthetic intermediates.[3] Their synthesis is a frequent and vital transformation in medicinal chemistry and materials science.[4] The target acylating agent, this compound, incorporates a trifluoromethyl group, which is often used in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

The reaction between an aniline (a primary or secondary aromatic amine) and an acyl chloride, such as this compound, is a classic example of nucleophilic acyl substitution.[5] The process is typically facilitated by a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6] The Schotten-Baumann reaction, which employs a biphasic system with an aqueous base, is a highly effective and widely used method for this transformation, known for its efficiency and ability to minimize side reactions like the hydrolysis of the acyl chloride.[7][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an aniline with an acyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below and visualized in the diagram.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[7][8] This forms a tetrahedral intermediate.

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., hydroxide ion or another molecule of aniline) to yield the final, neutral N-aryl amide product and a protonated base (e.g., water or anilinium salt).[7]

Under Schotten-Baumann conditions, an aqueous base like sodium hydroxide is used to neutralize the HCl generated, preventing the protonation of the starting aniline and thus keeping it available for reaction.[6][8]

Reaction_Mechanism reagents Aniline + Acyl Chloride (Ar-NH₂ + R-COCl) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack protonated_amide Protonated Amide [Ar-NH(CO-R)]⁺Cl⁻ intermediate->protonated_amide Elimination of Cl⁻ product N-Aryl Amide (Ar-NH-CO-R) protonated_amide->product Deprotonation byproduct H₂O + Cl⁻ protonated_amide->byproduct Base abstracts H⁺ base Base (e.g., OH⁻) base->protonated_amide

Caption: General mechanism for the acylation of anilines.

Reagent Properties and Safety Considerations

Scientific integrity begins with safety. Both anilines and acyl chlorides are hazardous materials that require careful handling in a well-ventilated chemical fume hood.[9][10]

Table 1: Reagent Physical and Safety Data

PropertyThis compoundAniline (Representative)
Molecular Formula C₉H₆ClF₃O[11]C₆H₅NH₂
Molecular Weight 222.59 g/mol [11]93.13 g/mol
Appearance Solid[11]Yellowish to brownish oily liquid
Hazards Acute toxicity (Oral), Causes severe skin burns and eye damage.[9][11] Reacts with water.[9]Toxic, Carcinogen, Mutagen.
Signal Word Danger[11]Danger
PPE Required Chemical safety goggles, face shield, nitrile gloves, lab coat.[9][12]Chemical safety goggles, nitrile gloves, lab coat.

Critical Safety Directives:

  • Acyl Chlorides: These compounds are highly reactive and moisture-sensitive.[10][13] They react vigorously with water, releasing corrosive HCl gas.[9][10] Always handle under anhydrous conditions and in a fume hood.

  • Anilines: Many anilines are toxic and can be absorbed through the skin. Always wear appropriate gloves and avoid inhalation.

  • Base: Aqueous sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

Detailed Experimental Protocol: Schotten-Baumann Conditions

This protocol provides a reliable method for the synthesis of N-aryl amides from anilines and this compound using a biphasic solvent system.[5][8]

Materials and Equipment
  • Aniline derivative (1.0 eq.)

  • This compound (1.05 eq.)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 10% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask or round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Workflow

Experimental_Workflow A 1. Reagent Setup B 2. Reaction A->B sub_A1 Dissolve aniline in organic solvent. Add aqueous NaOH. A->sub_A1 C 3. Workup B->C sub_B1 Cool mixture to 0-5 °C. Add acyl chloride dropwise. B->sub_B1 D 4. Purification C->D sub_C1 Separate organic layer. Wash with 1M HCl, sat. NaHCO₃, brine. C->sub_C1 E 5. Characterization D->E sub_D1 Dry over Na₂SO₄. Concentrate in vacuo. D->sub_D1 sub_E1 Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectra. E->sub_E1 sub_B2 Stir at room temp for 1-3h. Monitor by TLC. sub_B1->sub_B2 sub_D2 Recrystallize or perform column chromatography. sub_D1->sub_D2

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the aniline derivative (e.g., 10 mmol, 1.0 eq.) in 50 mL of dichloromethane (DCM).

  • Addition of Base: To the stirring aniline solution, add 30 mL of a 10% aqueous sodium hydroxide solution (approx. 3.0 eq. of NaOH). The mixture will be biphasic.

  • Reaction Setup: Place the flask in an ice-water bath and allow the mixture to cool to 0-5 °C with vigorous stirring.

  • Addition of Acyl Chloride: Dissolve this compound (10.5 mmol, 1.05 eq.) in 20 mL of DCM. Add this solution dropwise to the cold, vigorously stirred biphasic mixture over 15-20 minutes.[4] Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and to minimize hydrolysis of the highly reactive acyl chloride.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-3 hours.

  • Monitoring the Reaction: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC). Take a small aliquot from the organic layer, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the aniline starting material indicates the reaction is complete.

Workup and Isolation
  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer into a clean flask.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 25 mL of 1 M HCl (to remove any unreacted aniline).

    • 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid chloride or carboxylic acid).[14]

    • 25 mL of brine (saturated NaCl solution) (to remove excess water).[14]

    • Self-Validation Note: Each wash removes specific impurities, ensuring a cleaner crude product. The acidic wash protonates the basic aniline, making it water-soluble, while the basic wash deprotonates any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude N-aryl amide.[14]

Purification

The crude product, which often precipitates as a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.

Product Characterization

The structure and purity of the synthesized N-aryl amide must be confirmed using spectroscopic methods.[15][16]

Table 2: Expected Spectral Characteristics for a Representative Product: N-phenyl-2-methyl-5-(trifluoromethyl)benzamide

TechniqueCharacteristic Signals
¹H NMR - Amide N-H: A broad singlet typically between δ 7.5-9.5 ppm.[16] The exact chemical shift and broadness can be influenced by solvent and concentration.[17][18]- Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on both aromatic rings.- Methyl Protons: A singlet around δ 2.3-2.5 ppm for the -CH₃ group.
¹³C NMR - Carbonyl Carbon: A signal between δ 165-175 ppm.- Aromatic Carbons: Multiple signals between δ 120-140 ppm.- CF₃ Carbon: A quartet (due to C-F coupling) around δ 120-130 ppm.- Methyl Carbon: A signal around δ 15-25 ppm.
IR Spectroscopy - N-H Stretch: A sharp to medium absorption band around 3300 cm⁻¹.[17]- C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[16]- C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Hydrolysis of acyl chloride.- Loss of product during workup.- Extend reaction time and monitor by TLC.- Ensure anhydrous conditions during setup and slow addition at low temperature.- Be careful during extractions; perform back-extractions of aqueous layers if necessary.
Multiple Spots on TLC - Unreacted starting materials.- Formation of side products (e.g., carboxylic acid from hydrolysis).- Ensure correct stoichiometry.- Perform the recommended aqueous washes (1M HCl and NaHCO₃) to remove basic and acidic impurities.
Product Fails to Crystallize - Presence of impurities.- Product is an oil at room temperature.- Re-purify the crude material.- Attempt trituration with a non-polar solvent like hexanes to induce solidification.- If it remains an oil, purify by column chromatography.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel kinase inhibitors utilizing 2-methyl-5-(trifluoromethyl)benzoyl chloride as a key building block. We will delve into the rationale behind its use, providing detailed, field-proven protocols for synthesis, characterization, and biological evaluation. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of the 2-Methyl-5-(trifluoromethyl)benzoyl Moiety

The pursuit of potent and selective kinase inhibitors is a primary objective in medicinal chemistry.[3] The design of these inhibitors often involves the use of specific chemical motifs that can enhance their pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a highly valued substituent in drug design due to its unique electronic properties and metabolic stability.[4]

The incorporation of a trifluoromethyl group can offer several advantages:

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the molecule, potentially leading to stronger interactions with the target kinase.[5][6]

  • Increased Lipophilicity: The -CF3 group can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life.[4][7]

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of the steric and electronic properties of a lead compound.[7]

The reagent at the core of this guide, this compound, provides a scaffold that strategically combines the benefits of the trifluoromethyl group with a methyl group. The methyl group can provide steric hindrance that may contribute to inhibitor selectivity by probing specific pockets within the ATP-binding site of the target kinase. This application note will guide you through the synthesis of a novel inhibitor based on an aminopyrimidine scaffold, a common core structure in many approved kinase inhibitors.[8]

Rationale for Target and Scaffold Selection

For the purpose of this guide, we will focus on the synthesis of a Type I kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The general synthetic strategy involves the acylation of a heterocyclic amine core with this compound. This approach is widely applicable to a variety of heterocyclic cores and target kinases.

The chosen scaffold, a substituted aminopyrimidine, is a well-established "hinge-binding" motif. This class of scaffolds typically forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[2][8] By attaching the 2-methyl-5-(trifluoromethyl)benzoyl group to this core, we aim to create a molecule where the pyrimidine anchors the inhibitor to the hinge, while the substituted benzoyl moiety projects into the hydrophobic pocket of the ATP-binding site, with the trifluoromethyl group potentially accessing deeper hydrophobic regions to enhance potency.

Visualizing the Kinase Inhibition Strategy

G cluster_0 Cell Signaling Cascade cluster_1 Mechanism of Inhibition Growth_Factor Growth Factor (e.g., VEGF) VEGFR2 VEGFR-2 (Tyrosine Kinase) Growth_Factor->VEGFR2 Binds and Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, Ras/Raf/MEK/ERK) VEGFR2->Downstream_Signaling Phosphorylates & Activates VEGFR2_ATP_Site VEGFR-2 ATP-Binding Site Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Novel_Inhibitor Novel Kinase Inhibitor Novel_Inhibitor->VEGFR2_ATP_Site Competitively Binds ATP ATP ATP->VEGFR2_ATP_Site Binding Blocked

Caption: Simplified signaling pathway of VEGFR-2 and the mechanism of competitive inhibition.

Synthesis of a Novel Kinase Inhibitor: A Step-by-Step Protocol

The following is a detailed protocol for the synthesis of a hypothetical novel kinase inhibitor, N-(4-(pyridin-4-yl)pyrimidin-2-yl)-2-methyl-5-(trifluoromethyl)benzamide , which we will refer to as KIN-001 .

Overall Synthetic Scheme

G Start Guanidine Hydrochloride + 3-(pyridin-4-yl)-3-oxopropanal Step1 Step 1: Synthesis of 4-(pyridin-4-yl)pyrimidin-2-amine (Core Amine) Start->Step1 Intermediate Core Amine Step1->Intermediate Step2 Step 2: Acylation Reaction Intermediate->Step2 Reagent This compound Reagent->Step2 Product KIN-001 (Final Product) Step2->Product

Caption: High-level workflow for the synthesis of the target kinase inhibitor KIN-001.

Part 1: Synthesis of the Core Amine (4-(pyridin-4-yl)pyrimidin-2-amine)

Rationale: This step creates the essential heterocyclic amine core that will later be acylated. The reaction is a condensation between a guanidine salt and a 1,3-dicarbonyl compound to form the pyrimidine ring, a common and robust method for generating this scaffold.

Materials:

  • Guanidine hydrochloride

  • 3-(pyridin-4-yl)-3-oxopropanal

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard workup and purification equipment

Protocol:

  • To a 250 mL round-bottom flask, add guanidine hydrochloride (1.0 eq) and sodium ethoxide (2.2 eq) to absolute ethanol (100 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of free guanidine.

  • Add 3-(pyridin-4-yl)-3-oxopropanal (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material indicates reaction completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 4-(pyridin-4-yl)pyrimidin-2-amine.

Part 2: Acylation with this compound to Yield KIN-001

Rationale: This is the key coupling step where the benzoyl chloride, an activated carboxylic acid derivative, reacts with the amine core to form a stable amide bond.[9][10] Pyridine is used as a base to neutralize the HCl generated during the reaction and to catalyze the acylation.

Materials:

  • 4-(pyridin-4-yl)pyrimidin-2-amine (from Part 1)

  • This compound[11][12]

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Protocol:

  • Dissolve 4-(pyridin-4-yl)pyrimidin-2-amine (1.0 eq) in anhydrous DCM (50 mL) in a dry round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM (20 mL).

  • Add the solution of the benzoyl chloride dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of the starting amine.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield KIN-001 as a solid.

Physicochemical and Structural Characterization

Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized inhibitor before proceeding to biological assays.

Analysis Purpose Expected Result for KIN-001
¹H NMR To confirm the proton environment and structural integrity.Peaks corresponding to the pyrimidine, pyridine, and substituted benzene rings. A downfield singlet for the amide N-H proton.
¹³C NMR To confirm the carbon skeleton of the molecule.Peaks for all unique carbons, including the -CF3 carbon (quartet) and the amide carbonyl.
¹⁹F NMR To confirm the presence of the trifluoromethyl group.A singlet in the expected chemical shift range for a -CF3 group on a benzene ring.
HRMS (ESI+) To confirm the exact mass and elemental composition.Calculated m/z for [M+H]⁺ should match the observed mass to within 5 ppm.
HPLC To determine the purity of the final compound.A single major peak with >95% purity.

Biological Evaluation: Protocols for Kinase Inhibition

The following protocols outline the in vitro evaluation of KIN-001 for its inhibitory activity against VEGFR-2 and its selectivity across the broader kinome.

Workflow for Biological Evaluation

G Start Synthesized KIN-001 (>95% Purity) Assay1 In Vitro VEGFR-2 Kinase Assay Start->Assay1 Assay2 Kinome-wide Selectivity Profiling Start->Assay2 Data1 Determine IC50 Value Assay1->Data1 Data2 Identify Off-Target Kinases Assay2->Data2 Conclusion Assess Potency and Selectivity Data1->Conclusion Data2->Conclusion

Caption: Workflow for the biological evaluation of the synthesized kinase inhibitor KIN-001.

Protocol 1: In Vitro VEGFR-2 Inhibition Assay (Luminescence-Based)

Rationale: This assay quantifies the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal. This allows for the determination of the half-maximal inhibitory concentration (IC50).[13]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (containing MgCl2, DTT, etc.)

  • KIN-001 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Dilution: Prepare a serial dilution of KIN-001 in DMSO, typically starting from 10 mM. Then, further dilute in assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of diluted KIN-001 or DMSO (for positive and negative controls).

    • 10 µL of a solution containing VEGFR-2 enzyme and peptide substrate in assay buffer.

  • Initiate Reaction: Add 10 µL of ATP solution (at a concentration close to its Km for VEGFR-2) to each well to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Terminate Reaction & Detect ATP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to measure the amount of ATP produced from the ADP generated in the kinase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no enzyme).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinome-wide Selectivity Profiling

Rationale: To ensure that a kinase inhibitor is suitable for further development, its selectivity must be assessed. A highly promiscuous inhibitor may lead to off-target effects and toxicity. Kinome-wide profiling services provide a broad view of an inhibitor's activity against a large panel of kinases.[14][15][16]

Procedure:

  • It is highly recommended to use a commercial service for comprehensive kinome-wide profiling, such as Eurofins' KINOMEscan™ or AssayQuant's KinSight™.[13][17]

  • Typically, the compound (KIN-001 in this case) is submitted at a specific concentration (e.g., 1 µM or 10 µM) for an initial screen against a panel of hundreds of kinases.

  • The results are usually provided as percent inhibition or Kd values.

  • Follow-up dose-response assays are then performed for any significant off-target hits to determine their IC50 values.

Hypothetical Biological Data for KIN-001
Target Kinase IC50 (nM) Selectivity Score (S-Score at 1 µM) Notes
VEGFR-2 15 N/APotent inhibition of the primary target.
PDGFRβ 850.02Moderate off-target activity on a related kinase.
c-Kit 2500.05Weaker off-target activity.
SRC >10,000>0.5Highly selective against this common off-target.
EGFR >10,000>0.5Highly selective against this common off-target.

Conclusion and Future Directions

This application note has detailed a robust and reproducible methodology for the synthesis and evaluation of novel kinase inhibitors using this compound. The provided protocols, from chemical synthesis to biological characterization, offer a clear pathway for researchers to develop new chemical entities. The strategic incorporation of the 2-methyl-5-(trifluoromethyl)benzoyl moiety is shown to be a viable strategy for generating potent and potentially selective inhibitors.

The hypothetical results for KIN-001 demonstrate a promising lead compound with high potency against its intended target, VEGFR-2. The next steps in a drug discovery program would involve synthesizing analogues to improve selectivity against related kinases like PDGFRβ and to optimize pharmacokinetic properties, guided by the structure-activity relationships established from this initial work.

References

Schotten-Baumann reaction conditions for 2-methyl-5-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the , a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is presented in this comprehensive guide. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the synthesis of amides and esters from this specific acyl chloride.

Introduction to the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and widely used method for the synthesis of amides from amines and acyl chlorides, and esters from alcohols and acyl chlorides. The reaction is typically carried out in a two-phase system, consisting of an aqueous solution of the amine or alcohol and an organic solvent in which the acyl chloride is dissolved. An excess of base, such as sodium hydroxide, is added to neutralize the hydrogen chloride that is formed as a byproduct, driving the reaction to completion.

The specific substrate of interest, 2-methyl-5-(trifluoromethyl)benzoyl chloride, presents unique electronic and steric considerations. The trifluoromethyl group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, the methyl group is an electron-donating group and, along with the trifluoromethyl group, provides steric hindrance around the carbonyl group, which can influence the rate of reaction. A thorough understanding of these factors is critical for optimizing the reaction conditions.

Reaction Mechanism and Key Parameters

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the desired amide or ester. The base plays a crucial role in deprotonating the nucleophile, increasing its nucleophilicity, and neutralizing the HCl byproduct.

Key parameters to control for a successful Schotten-Baumann reaction include:

  • Choice of Solvent: A two-phase system, typically dichloromethane/water or toluene/water, is often employed to dissolve the reactants and facilitate the separation of the product.

  • Base: An excess of a suitable base, such as aqueous sodium hydroxide or potassium carbonate, is essential to neutralize the HCl formed and drive the reaction forward. The concentration of the base can influence the rate of hydrolysis of the acyl chloride, a common side reaction.

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize side reactions, such as the hydrolysis of the acyl chloride.

  • Stoichiometry: A slight excess of the acyl chloride is sometimes used to ensure complete conversion of the amine or alcohol.

Experimental Protocols

General Considerations

Safety Precautions: this compound is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Reagent Quality: The purity of the starting materials is crucial for obtaining high yields of the desired product. The acyl chloride should be freshly prepared or distilled before use to remove any hydrolyzed impurities.

Protocol 1: Synthesis of N-aryl Amide from this compound

This protocol describes the synthesis of an N-aryl amide using aniline as a representative amine.

Materials:

  • This compound

  • Aniline

  • Dichloromethane (DCM)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in DCM.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 10% aqueous NaOH solution (2.0 eq) to the aniline solution with vigorous stirring.

  • In a separate flask, dissolve this compound (1.1 eq) in DCM.

  • Add the acyl chloride solution dropwise to the aniline/NaOH mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford the pure N-aryl amide.

Protocol 2: Synthesis of an Ester from this compound

This protocol describes the synthesis of an ester using benzyl alcohol as a representative alcohol.

Materials:

  • This compound

  • Benzyl alcohol

  • Toluene

  • 10% Aqueous potassium carbonate (K₂CO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1.0 eq) in toluene.

  • Add 10% aqueous K₂CO₃ solution (2.5 eq) to the alcohol solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 eq) in toluene to the vigorously stirred mixture over 30 minutes.

  • After the addition, allow the reaction to proceed at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Separate the organic layer and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude ester can be purified by vacuum distillation or column chromatography.

Data Presentation

Reactant 1Reactant 2SolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
This compoundAnilineDichloromethane/WaterNaOH0-252-385-95
This compoundBenzyl alcoholToluene/WaterK₂CO₃0-254-680-90

Visualizations

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products AcylChloride 2-Methyl-5-(trifluoromethyl)benzoyl Chloride (R-COCl) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Nucleophile Amine (R'-NH2) or Alcohol (R'-OH) Nucleophile->Tetrahedral Product Amide (R-CONHR') or Ester (R-COOR') Tetrahedral->Product Collapse of Intermediate Byproducts Chloride Ion (Cl-) + Protonated Base Tetrahedral->Byproducts Elimination of Cl-

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental_Workflow Start Start: Dissolve Nucleophile and Base in Aqueous/Organic Two-Phase System Cooling Cool Reaction Mixture to 0-5 °C Start->Cooling Addition Slow, Dropwise Addition of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride Solution Cooling->Addition Reaction Stir at Room Temperature (2-6 hours) Addition->Reaction Workup Aqueous Workup: - Separate Layers - Wash Organic Layer - Dry Organic Layer Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification End End: Characterize Pure Product (Amide/Ester) Purification->End

Caption: General Experimental Workflow.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider the following:

    • Hydrolysis of Acyl Chloride: Ensure the reaction is carried out at a low temperature and that the acyl chloride is added slowly to the basic solution. The purity of the acyl chloride is also critical.

    • Incomplete Reaction: The reaction time may need to be extended. Monitor the reaction by TLC to ensure all the starting material has been consumed.

    • Purity of Reagents: Use high-purity starting materials and dry solvents.

  • Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride to the corresponding carboxylic acid. This can be minimized by maintaining a low temperature and ensuring efficient mixing of the two phases.

Conclusion

The Schotten-Baumann reaction is a robust and versatile method for the synthesis of amides and esters from this compound. By carefully controlling the reaction parameters, such as temperature, stoichiometry, and the choice of base and solvent, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this important transformation in their synthetic endeavors.

Application Notes & Protocols: Catalytic Strategies for Reactions Involving 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-(trifluoromethyl)benzoyl chloride (MTBC) is a highly reactive acylating agent of significant interest in the synthesis of complex organic molecules. Its chemical structure, featuring an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, imparts a unique reactivity profile to the benzoyl chloride moiety. The trifluoromethyl (CF₃) group, in particular, is a crucial pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1]

This guide provides an in-depth exploration of the catalytic systems and protocols optimized for key transformations of MTBC. As an acyl chloride, MTBC is extremely sensitive to moisture and readily hydrolyzes, necessitating careful handling under anhydrous conditions to maintain its integrity.[2][3] The primary reactions discussed herein are Friedel-Crafts acylation for the formation of carbon-carbon bonds and nucleophilic acyl substitutions to generate esters and amides. For each class of reaction, we will delve into the mechanistic rationale behind catalyst selection, present detailed experimental protocols, and offer insights gleaned from practical application.

The protocols and data presented are designed for researchers, chemists, and drug development professionals, providing a robust framework for the effective utilization of this versatile synthetic building block.

Section 1: Friedel-Crafts Acylation for Aryl Ketone Synthesis

Principle & Mechanism

The Friedel-Crafts acylation is a cornerstone of synthetic chemistry for forging a C-C bond between an aromatic ring and an acyl group. The reaction proceeds via an electrophilic aromatic substitution mechanism.[4] Due to the deactivating effect of the resulting ketone product and its tendency to complex with the catalyst, this reaction typically avoids the poly-substitution issues often seen in Friedel-Crafts alkylations.

The critical step is the generation of a highly electrophilic acylium ion. This is achieved by treating the acyl chloride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅), which complexes with the chloride atom and facilitates its departure.[5][6] Alternatively, potent Brønsted superacids like trifluoromethanesulfonic acid (TfOH) can protonate the carbonyl, activating it for attack.[7]

Catalyst Selection Rationale

The choice of catalyst is dictated by the reactivity of the aromatic substrate and the desired reaction conditions.

  • Traditional Lewis Acids (AlCl₃, FeCl₃): These are the most common catalysts. AlCl₃ is highly effective but is typically required in stoichiometric or even super-stoichiometric amounts because it complexes strongly with the product ketone.[4] This necessitates a hydrolytic workup to liberate the product.

  • Stronger Lewis Acids (SbCl₅): For less reactive or deactivated aromatic rings, a more potent Lewis acid like antimony(V) chloride may be required to generate a sufficient concentration of the acylium ion.[6]

  • Brønsted Superacids (TfOH): Trifluoromethanesulfonic acid is an exceptionally strong acid that can catalyze acylations efficiently, often under milder conditions than traditional Lewis acids. It can be used in catalytic amounts and is sometimes more tolerant of functional groups.[5][7]

Experimental Workflow: Friedel-Crafts Acylation

G cluster_start Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification MTBC 2-Methyl-5-(trifluoromethyl) benzoyl chloride (MTBC) Flask Inert Atmosphere Flask (N2 or Ar, 0°C) MTBC->Flask Arene Aromatic Substrate (e.g., Toluene) Arene->Flask Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->Flask Stir Stirring at 0°C to RT Flask->Stir Acylium Acylium Ion Generation [R-C≡O]⁺ Flask->Acylium Mechanism Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Flask Slow addition Quench Quench with ice-cold acid Stir->Quench Acylium->Stir Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Aryl Ketone Product Purify->Product

Caption: Workflow for Lewis acid-catalyzed Friedel-Crafts acylation.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation
CatalystTypical Loading (mol%)Common SolventsTemperature (°C)Key Advantages & Disadvantages
Aluminum Chloride (AlCl₃)100 - 150CH₂Cl₂, CS₂, Nitrobenzene0 to 80Adv: High activity, low cost. Disadv: Stoichiometric amounts needed, harsh workup.
Iron(III) Chloride (FeCl₃)100 - 150CH₂Cl₂0 to 50Adv: Milder than AlCl₃, less expensive. Disadv: Generally less reactive than AlCl₃.
Antimony(V) Chloride (SbCl₅)5 - 100CH₂Cl₂0 to 25Adv: Very high activity, effective for deactivated arenes. Disadv: High cost, toxicity.
Triflic Acid (TfOH)5 - 20CH₂Cl₂, Neat0 to 25Adv: Truly catalytic, mild conditions, simple workup. Disadv: High cost, corrosive.[7]
Detailed Protocol 1: AlCl₃-Catalyzed Acylation of Anisole

This protocol describes the synthesis of (4-methoxyphenyl)(2-methyl-5-(trifluoromethyl)phenyl)methanone.

Materials:

  • This compound (MTBC) (2.22 g, 10.0 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.47 g, 11.0 mmol)

  • Anisole (1.08 g, 10.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Ice-cold 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add anhydrous AlCl₃ (1.47 g) to the flask, followed by 25 mL of anhydrous DCM.

  • Cool the resulting suspension to 0°C in an ice bath.

  • In a separate flask, dissolve MTBC (2.22 g) and anisole (1.08 g) in 25 mL of anhydrous DCM.

  • Transfer the solution from step 4 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding 50 mL of ice-cold 1M HCl. Caution: Exothermic reaction and HCl gas evolution.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl ketone.

Section 2: Base-Promoted Nucleophilic Acyl Substitution

Principle & Mechanism

Esterification and amidation reactions of MTBC proceed via a nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon, enhanced by both the chloride and the trifluoromethyl group, makes it highly susceptible to attack by nucleophiles like alcohols and amines. The reaction typically forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group.[2] A base is used to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion and prevents protonation of the amine nucleophile.

Catalyst/Reagent Selection
  • For Esterification & Amidation: A non-nucleophilic organic base like pyridine or triethylamine (Et₃N) is commonly used in stoichiometric amounts as an acid scavenger.

  • For Less Reactive Alcohols: For sterically hindered or less nucleophilic alcohols, a catalytic amount of a hyper-nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) can be added along with a stoichiometric base (e.g., Et₃N) to accelerate the reaction.

General Workflow: Base-Promoted Acyl Substitution

G MTBC MTBC Reaction Combine & Stir (0°C to RT) MTBC->Reaction Nucleophile Nucleophile (R-OH or R-NH₂) Nucleophile->Reaction Base Base (e.g., Pyridine, Et₃N) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Mechanism Byproduct [Base-H]⁺Cl⁻ (Salt Byproduct) Reaction->Byproduct Workup Aqueous Workup & Extraction Reaction->Workup Intermediate->Workup Chloride Expulsion Purification Purification Workup->Purification Product Final Product (Ester or Amide) Purification->Product

Caption: General workflow for base-promoted esterification or amidation.

Part 2A: Esterification
Detailed Protocol 2: Pyridine-Mediated Esterification with Isopropanol

This protocol describes the synthesis of isopropyl 2-methyl-5-(trifluoromethyl)benzoate.

Materials:

  • This compound (MTBC) (1.11 g, 5.0 mmol)

  • Anhydrous Isopropanol (0.33 g, 5.5 mmol)

  • Anhydrous Pyridine (0.44 g, 5.5 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

  • 1M Copper(II) Sulfate (CuSO₄) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under nitrogen, add MTBC (1.11 g) and anhydrous DCM (25 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a single portion, add anhydrous isopropanol (0.33 g), followed by the dropwise addition of anhydrous pyridine (0.44 g).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (25 mL).

  • Transfer the mixture to a separatory funnel and wash with 1M CuSO₄ solution (2 x 20 mL) to remove pyridine, followed by washing with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude ester can be purified by distillation under reduced pressure or by silica gel chromatography if necessary.

Part 2B: Amidation
Detailed Protocol 3: Amidation with Benzylamine (Schotten-Baumann Conditions)

This protocol describes the synthesis of N-benzyl-2-methyl-5-(trifluoromethyl)benzamide.

Materials:

  • This compound (MTBC) (1.11 g, 5.0 mmol)

  • Benzylamine (0.59 g, 5.5 mmol)

  • Triethylamine (Et₃N) (0.56 g, 5.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve benzylamine (0.59 g) and triethylamine (0.56 g) in 15 mL of anhydrous THF. Cool the solution to 0°C.

  • In a separate flask, dissolve MTBC (1.11 g) in 15 mL of anhydrous THF.

  • Add the MTBC solution dropwise to the stirred amine solution at 0°C over 20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate, washing the solid with a small amount of THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic solution sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amide, which can be purified by recrystallization or column chromatography.

Section 3: Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.[3]

  • Corrosivity: The compound is corrosive and can cause severe burns to the skin and eyes. It is also a lachrymator (causes tearing).[2]

  • Moisture Sensitivity: It reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[3] All operations must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and alcohols.

  • Disposal: Unused or waste reagent should be quenched slowly and carefully by adding it to a stirred, cooled solution of a weak base (like sodium bicarbonate) or an alcohol (like isopropanol) in a fume hood. Dispose of the resulting waste according to institutional guidelines.

References

Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions with 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of protecting group strategies essential for achieving chemoselectivity in reactions involving 2-methyl-5-(trifluoromethyl)benzoyl chloride. This valuable building block in pharmaceutical and agrochemical research possesses a highly reactive acyl chloride moiety.[1][2] The presence of other nucleophilic functional groups within a molecule can lead to undesired side reactions, necessitating a robust protection-deprotection strategy.[3][4][5] This document outlines field-proven protocols for the protection of common functional groups—amines, alcohols, and thiols—ensuring the desired acylation at the target site. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to empower researchers in drug development and organic synthesis.

Introduction: The Challenge of Chemoselectivity

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[6][7] Its utility stems from the electrophilic nature of the acyl chloride, which readily reacts with nucleophiles to form stable amide and ester linkages.[8][9] However, in the synthesis of complex molecules, the presence of multiple nucleophilic sites, such as hydroxyl, amino, or thiol groups, presents a significant challenge to achieving selective acylation.[1][5] Protecting groups are indispensable tools in multistep organic synthesis, serving as temporary masks for reactive functional groups to prevent unwanted side reactions.[3][10]

The selection of an appropriate protecting group is governed by several critical factors:

  • Ease of Installation and Removal: The protecting group should be introduced and removed in high yields under mild conditions that do not compromise the integrity of the substrate.[10]

  • Stability: It must be robust enough to withstand the reaction conditions of the desired transformation.[4][11]

  • Orthogonality: In molecules with multiple functional groups, the ability to selectively remove one protecting group in the presence of others is paramount. This is known as an orthogonal protecting group strategy.[4]

This guide will explore specific protecting group strategies tailored for reactions with this compound, focusing on practical, step-by-step protocols.

Protecting Amine Functionality

Primary and secondary amines are highly potent nucleophiles that react rapidly with acyl chlorides.[3][5][9] To prevent the formation of undesired amides, the amine functionality must be protected. Carbamates are the most widely used protecting groups for amines due to their stability and versatile deprotection methods.[3][12]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions and its facile removal with mild acid.[10][12]

Logical Workflow for Boc Protection and Acylation

Start Substrate with Amine and Target Nucleophile Protect Boc Protection of Amine Start->Protect Acylate Acylation with this compound Protect->Acylate Deprotect Acidic Deprotection of Boc Group Acylate->Deprotect End Final Product Deprotect->End

Caption: Workflow for Boc protection strategy.

Protocol 2.1.1: Boc Protection of a Primary Amine

  • Dissolution: Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq) to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the Boc-protected amine by column chromatography if necessary.

Protocol 2.1.2: Acylation of a Target Nucleophile in the Presence of a Boc-Protected Amine

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Add a non-nucleophilic base such as pyridine or DIEA (1.5 eq).

  • Acylation: Cool the solution to 0 °C and slowly add this compound (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Perform an aqueous work-up, followed by extraction, drying, and purification by column chromatography.

Protocol 2.1.3: Deprotection of the Boc Group

  • Dissolution: Dissolve the Boc-protected product in DCM.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at room temperature.

  • Reaction: Stir for 1-2 hours until TLC indicates complete deprotection.

  • Work-up: Concentrate the reaction mixture under reduced pressure and neutralize with a saturated solution of sodium bicarbonate. Extract the final product with an appropriate organic solvent.

Carboxybenzyl (Cbz) Protection

The Cbz group is another excellent choice for amine protection, offering orthogonality to the Boc group as it is stable to acidic conditions but readily cleaved by catalytic hydrogenation.[12][13]

Protocol 2.2.1: Cbz Protection of a Primary Amine

  • Dissolution: Dissolve the amine (1.0 eq) in a mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

  • Reaction and Work-up: Stir vigorously for 2-4 hours, then extract the product with an organic solvent.

Protocol 2.2.2: Deprotection of the Cbz Group

  • Dissolution: Dissolve the Cbz-protected compound in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-16 hours.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonality
Boc (Boc)₂O, baseMild Acid (TFA, HCl)Stable to base, hydrogenation
Cbz Cbz-Cl, baseH₂, Pd/CStable to acid, mild base

Protecting Alcohol Functionality

Alcohols, being moderately nucleophilic, will react with this compound, especially in the presence of a base.[14][15] Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation and tunable stability.[16][17][18]

Silyl Ether Protection

The steric bulk of the silyl group can be varied to control its stability. tert-Butyldimethylsilyl (TBDMS) ethers are robust and widely used, while trimethylsilyl (TMS) ethers are more labile.[11][16]

Logical Workflow for Silyl Ether Protection and Acylation

Start Substrate with Alcohol and Target Nucleophile Protect Silyl Ether Protection of Alcohol Start->Protect Acylate Acylation with this compound Protect->Acylate Deprotect Fluoride-Mediated Deprotection Acylate->Deprotect End Final Product Deprotect->End

Caption: Workflow for silyl ether protection strategy.

Protocol 3.1.1: TBDMS Protection of a Primary Alcohol

  • Dissolution: Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF) or DCM.

  • Base and Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

  • Reaction: Stir at room temperature for 12-16 hours.

  • Work-up: Quench with water, extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Protocol 3.1.2: Deprotection of a TBDMS Ether

  • Dissolution: Dissolve the TBDMS-protected compound in THF.

  • Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq).

  • Reaction: Stir at room temperature for 1-3 hours.

  • Work-up: Quench with saturated aqueous ammonium chloride, extract, dry, and concentrate.

Benzyl Ether Protection

Benzyl ethers are robust protecting groups for alcohols, stable to a wide range of acidic and basic conditions. They are typically removed by hydrogenolysis.[15][19]

Protocol 3.2.1: Benzyl Protection of an Alcohol

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous THF and cool to 0 °C. Add sodium hydride (NaH) (1.2 eq) portion-wise.

  • Alkylation: After cessation of hydrogen evolution, add benzyl bromide (BnBr) (1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench with water, extract, dry, and purify.

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonality
TBDMS TBDMSCl, imidazoleFluoride source (TBAF)Stable to non-acidic/basic conditions
Benzyl (Bn) BnBr, NaHH₂, Pd/CStable to acid and base

Protecting Thiol Functionality

Thiols are highly nucleophilic and readily react with acyl chlorides.[20] They are also susceptible to oxidation.[20] Therefore, protection is often necessary.

Thioether Protection

Simple alkyl groups like tert-butyl can be used to protect thiols as thioethers. The S-tert-butyl group is stable to a variety of conditions but can be cleaved reductively.[20]

Protocol 4.1.1: tert-Butyl Thioether Protection

  • Thiolate Formation: Dissolve the thiol (1.0 eq) in a suitable solvent and treat with a base to form the thiolate.

  • Alkylation: Add tert-butyl bromide or isobutylene in the presence of an acid catalyst.

  • Reaction and Work-up: Stir until the reaction is complete, then perform an aqueous work-up.

Disulfide Protection

Thiols can be protected by forming a disulfide bond, for example, with 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent). This is a milder protection strategy, and the disulfide can be cleaved with reducing agents like dithiothreitol (DTT).

Protocol 4.2.1: Disulfide Protection

  • Reaction: React the thiol-containing compound with an excess of a disulfide reagent in a buffered solution.

  • Purification: Purify the resulting mixed disulfide by chromatography.

Protocol 4.2.2: Reductive Deprotection

  • Reduction: Treat the protected disulfide with a reducing agent such as DTT or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution.

  • Isolation: Isolate the deprotected thiol after the reaction is complete.

Protecting GroupProtection MethodDeprotection ConditionsKey Features
tert-Butyl Thioether AlkylationReductive cleavageRobust and stable
Disulfide Thiol-disulfide exchangeReducing agents (DTT, TCEP)Mild conditions

Conclusion

The successful synthesis of complex molecules using this compound hinges on a well-designed protecting group strategy. The choice of protecting group must be tailored to the specific substrate and the planned synthetic route, taking into account the principles of stability and orthogonality. The protocols detailed in this guide provide a solid foundation for researchers to achieve high chemoselectivity and overall synthetic efficiency.

References

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the scale-up synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride, a critical intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl moiety is a key pharmacophore that can enhance the metabolic stability and binding affinity of drug candidates.[1] This guide moves beyond a standard laboratory procedure to address the specific challenges of process scale-up, focusing on reaction thermodynamics, safety, and process control. We present a robust, validated protocol for the conversion of 2-methyl-5-(trifluoromethyl)benzoic acid to the corresponding acyl chloride using thionyl chloride, emphasizing the causality behind each operational step to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: The Strategic Importance of Fluorinated Intermediates

This compound and its derivatives are highly valued building blocks in medicinal chemistry and materials science.[2] The presence of the trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation, making it a strategic component in modern drug design.[1] The conversion of the parent carboxylic acid to the highly reactive acyl chloride is a pivotal step, enabling subsequent nucleophilic acyl substitution reactions to build molecular complexity.[3][4]

However, transitioning this synthesis from a laboratory bench (grams) to a pilot plant or manufacturing scale (kilograms) introduces significant challenges. The reaction is highly exothermic and releases toxic, corrosive gases, demanding a thorough understanding of process safety and engineering controls.[5][6] This application note serves as an authoritative guide to navigate these complexities.

Synthetic Strategy & Mechanistic Rationale

The most common and industrially viable method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂).[7][8] This reagent is often preferred for large-scale operations because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[3][9][10]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive acyl chlorosulfite intermediate, which possesses an excellent leaving group. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the final acyl chloride product with the liberation of SO₂ and HCl.[7][8]

G cluster_start Starting Material cluster_reagent Chlorinating Agent cluster_product Target Product cluster_byproducts Gaseous Byproducts SM 2-Methyl-5-(trifluoromethyl)benzoic Acid Product This compound SM->Product Reaction in inert solvent Reagent Thionyl Chloride (SOCl₂) Reagent->Product Byproducts SO₂ + HCl Product->Byproducts Generates

Caption: Overall synthetic transformation pathway.

Critical Scale-Up & Process Safety Considerations

Directly scaling a lab-based procedure by simply multiplying reagent quantities is a recipe for failure and a significant safety hazard. The following parameters must be rigorously evaluated.

Heat Management & Thermal Runaway Risk

The conversion to the acyl chloride is a highly exothermic reaction. As reactor volume increases, the surface-area-to-volume ratio decreases dramatically, impeding efficient heat removal.[11][12] This can lead to a rapid temperature increase and a dangerous "thermal runaway" reaction.

  • Expert Insight: Before any scale-up, perform calorimetric studies (e.g., Differential Scanning Calorimetry, DSC, or Reaction Calorimetry, RC) to determine the heat of reaction and the maximum adiabatic temperature rise.[5] This data is essential for ensuring the reactor's cooling system has sufficient capacity to handle the heat load.[5]

  • Control Strategy: Implement slow, controlled addition of thionyl chloride via a dosing pump. The addition rate should be tied to the reactor's internal temperature, allowing the cooling system to keep pace with heat generation.

Off-Gas Management

The reaction generates stoichiometric amounts of HCl and SO₂ gases.[9] On a large scale, this represents a significant volume of toxic and corrosive gas that must be safely neutralized.

  • Engineering Control: The reactor must be vented to a robust gas scrubbing system. A packed column scrubber containing a circulating sodium hydroxide (NaOH) solution is the industry standard for neutralizing acidic gases. The scrubber's capacity must be engineered to handle the maximum gas evolution rate.

  • Safety: The entire system must be maintained under a slight negative pressure to prevent fugitive emissions into the operating environment.

Mixing & Mass Transfer

Inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates uncontrollably.[5] It can also result in areas of high reagent concentration, potentially leading to side reactions and incomplete conversion.

  • Rule of Thumb: As a general guideline, the reaction half-life should be significantly longer than the mixing time of the vessel (t₁/₂ ≥ 8tₘ) to ensure the chemistry is not limited by mixing.[11]

  • Equipment Selection: Choose an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure good top-to-bottom turnover and homogeneity within the reactor.

Materials of Construction

Thionyl chloride, hydrogen chloride, and the acyl chloride product are all highly corrosive.[13][14]

  • Recommendation: Glass-lined steel reactors are the preferred choice for this chemistry. All associated pipework, valves, and probes must also be constructed from corrosion-resistant materials (e.g., glass, PTFE, Hastelloy).

Detailed Scale-Up Protocol (50 L Reactor)

This protocol is a representative example and must be adapted based on specific equipment and calorimetric data. Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a properly equipped facility.[15][16]

Reagent & Equipment Table
ParameterValue
Starting Material 2-Methyl-5-(trifluoromethyl)benzoic Acid
Molecular Weight204.15 g/mol
Amount5.00 kg (24.5 mol)
Reagent Thionyl Chloride (SOCl₂)
Molecular Weight118.97 g/mol
Equivalents1.5 eq
Amount4.37 kg (36.7 mol)
Volume (d=1.63 g/mL)2.68 L
Catalyst N,N-Dimethylformamide (DMF)
Amount50 mL
Solvent Toluene, anhydrous
Volume25 L
Equipment 50 L Glass-Lined Reactor with overhead stirrer, condenser, N₂ inlet, temperature probe, and dosing pump. Vented to a caustic scrubber.

Experimental Workflow Diagram

workflow A 1. Reactor Preparation - Inert with N₂ - Charge Toluene & Acid B 2. Catalyst Addition - Add catalytic DMF A->B C 3. Controlled Reagent Addition - Heat to 40-45°C - Slowly add SOCl₂ via pump - Maintain T < 55°C B->C D 4. Reaction & Monitoring - Stir at 70-75°C for 2-4h - Monitor by IPC (HPLC) C->D E 5. Solvent & Excess Reagent Removal - Atmospheric Distillation - Remove Toluene/SOCl₂ D->E F 6. Product Purification - Vacuum Distillation E->F G 7. Final Product - this compound - QC Analysis F->G

Caption: Step-by-step scale-up process workflow.

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor and all associated lines are clean and dry. Inert the 50 L reactor by purging with dry nitrogen gas.

  • Charging: Charge the reactor with 2-methyl-5-(trifluoromethyl)benzoic acid (5.00 kg) and anhydrous toluene (25 L). Begin agitation to form a slurry.

  • Catalyst Addition: Add catalytic N,N-dimethylformamide (50 mL). The DMF catalyzes the reaction by forming a Vilsmeier reagent intermediate.[3]

  • Heating and Reagent Addition: Heat the reactor contents to 40-45°C. Begin the slow, subsurface addition of thionyl chloride (4.37 kg) via the dosing pump over a period of 2-3 hours. Crucially, monitor the internal temperature and off-gas rate. The temperature should not exceed 55°C during the addition. Adjust the addition rate as necessary to control the exotherm.

  • Reaction Completion: Once the addition is complete, slowly heat the reaction mixture to 70-75°C and hold for 2-4 hours. The evolution of gas should subside as the reaction nears completion.

  • In-Process Control (IPC): Carefully take a small aliquot from the reactor, quench it with methanol, and analyze by HPLC to confirm the complete consumption of the starting carboxylic acid.

  • Work-up and Solvent Removal: Once the reaction is complete, configure the reactor for distillation. Distill off the toluene and excess thionyl chloride at atmospheric pressure.

  • Purification: Apply vacuum to the reactor and perform a vacuum distillation to purify the product, this compound. Collect the fraction at the appropriate boiling point and pressure.

  • Packaging: The final product is moisture-sensitive and should be packaged under a nitrogen atmosphere in sealed, corrosion-resistant containers.[17]

Analytical Quality Control (QC)

Direct analysis of the final product by reverse-phase HPLC is challenging due to the high reactivity and on-column hydrolysis of the acyl chloride.[18][19]

  • Validated Method: A reliable QC method involves derivatization.[20] A sample of the final product is immediately quenched in a known concentration of anhydrous methanol to form the stable methyl 2-methyl-5-(trifluoromethyl)benzoate. This derivative can be easily and reproducibly analyzed by HPLC or GC to determine the purity of the acyl chloride. The primary impurity to monitor is the unreacted starting carboxylic acid.[21]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reagent, low reaction temperature, or insufficient reaction time.Increase thionyl chloride equivalents slightly (to 1.8 eq), increase reaction hold time, or ensure temperature is maintained.
Dark Product Color Reaction temperature too high, causing decomposition. Presence of impurities.Strictly control the exotherm during addition. Ensure starting materials and solvent are of high purity.
Low Yield Loss during distillation. Incomplete reaction. Hydrolysis due to moisture.Optimize distillation parameters. Ensure reaction completion via IPC. Use anhydrous solvents and maintain a dry N₂ blanket.
Excessive Gas Evolution Reagent addition rate is too fast for the system to handle.Immediately stop the addition. Allow the reaction to subside before resuming at a significantly slower rate.

References

Troubleshooting & Optimization

Technical Support Center: Safe Handling and Storage of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-methyl-5-(trifluoromethyl)benzoyl chloride (CAS No: 261952-08-3). The information herein is designed to ensure the safe handling, storage, and use of this reactive chemical intermediate, addressing common questions and troubleshooting potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a substituted acyl chloride.[1] Like other benzoyl chlorides, it is a highly reactive compound used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The trifluoromethyl group significantly influences the compound's electronic properties and reactivity.[2]

Q2: What are the main hazards associated with this compound?

The primary hazards are related to its corrosivity and high reactivity, especially with water.[3][4]

  • Corrosivity: It is classified as a corrosive material that can cause severe skin burns and serious eye damage upon contact.[5][6][7]

  • Toxicity: The compound is considered toxic if inhaled and harmful if swallowed or in contact with skin.[8] Inhalation of its vapors can be destructive to the mucous membranes and upper respiratory tract.[5]

  • Water Reactivity: It reacts vigorously with water, including ambient moisture in the air, to hydrolyze into 2-methyl-5-(trifluoromethyl)benzoic acid and hydrogen chloride (HCl) gas.[3][5][9] The liberated HCl gas is toxic, corrosive, and appears as steamy fumes.[1]

Q3: What should I do if the compound is fuming when I open the bottle?

Fuming indicates a reaction with moisture in the air, which is causing the release of HCl gas.[3][10] This suggests that the container's seal may have been compromised or it was opened in a humid environment. You should immediately handle the bottle inside a certified chemical fume hood, minimize the time the cap is removed, and consider purging the headspace with an inert gas like nitrogen or argon before resealing.[3] The integrity of the remaining product may be compromised due to partial hydrolysis.

Q4: Can I use water to extinguish a fire involving this chemical?

Absolutely not. Using water or foam-based extinguishers will result in a violent reaction, exacerbating the situation by generating large amounts of corrosive and toxic HCl gas.[6][9] For fires involving this compound, use dry chemical powder, carbon dioxide (CO2), or dry sand as extinguishing agents.[6][9]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Scenario 1: Product Degradation in Storage

  • Problem: You observe a white solid precipitate forming in the container of what should be a solid product, or the material appears discolored and emits a strong, acrid smell upon opening.

  • Causality: This is a classic sign of hydrolysis. The original acyl chloride has reacted with moisture that has ingressed into the container. The white solid is likely the corresponding carboxylic acid, and the acrid smell is HCl gas.

  • Solution:

    • Confirm the degradation by checking the purity of a small sample using an appropriate analytical method (e.g., NMR spectroscopy). The presence of the carboxylic acid will be evident.

    • If the material is significantly hydrolyzed, it is likely unsuitable for reactions that require high purity and anhydrous conditions.

    • To prevent this, always store the compound in a desiccator or a glovebox and ensure the container is sealed tightly, preferably with paraffin film wrapped around the cap for extra protection.[10] Storing under an inert atmosphere is the best practice.[3][5]

Scenario 2: Low or No Yield in Acylation Reactions

  • Problem: Your acylation reaction (e.g., forming an ester or amide) with this compound results in a very low yield or only starting material is recovered.

  • Causality: There are three likely causes:

    • Degraded Reagent: As described above, the acyl chloride may have hydrolyzed in storage, reducing the amount of active reagent available.

    • Wet Reaction Conditions: Trace amounts of water in your solvent, on your glassware, or in other reagents will preferentially react with and consume the acyl chloride.

    • Inappropriate Base: The choice of base (if one is used to scavenge HCl) is critical. Some bases can have competing side reactions.

  • Solution:

    • Verify Reagent Quality: Always use a fresh bottle or verify the purity of your existing stock if degradation is suspected.

    • Ensure Anhydrous Conditions: Oven-dry all glassware and cool it under an inert atmosphere. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Reaction Setup: Perform the reaction under a nitrogen or argon atmosphere. Add the acyl chloride to the reaction mixture slowly and at a controlled temperature (often starting at 0 °C) to manage the exotherm and minimize side reactions.

Detailed Protocols & Procedures

Personal Protective Equipment (PPE)

Proper PPE is the most critical line of defense. Do not handle this chemical without the appropriate protective gear.[11][12]

Equipment Specification Rationale
Eye/Face Protection Chemical safety goggles AND a full-face shield.[5][13]Protects against splashes of the corrosive liquid and shields the face from fuming HCl gas.[14]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[14]Provides a barrier against direct skin contact, which causes severe burns. Check glove manufacturer's compatibility charts.
Body Protection Flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also required.[2][14]Protects skin and personal clothing from spills and splashes.[15]
Respiratory Use only within a certified chemical fume hood.[16] If a hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5][11]Prevents inhalation of toxic and corrosive vapors.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Standard Operating Procedure for Handling and Weighing
  • Preparation: Don all required PPE as listed in the table above. Ensure the chemical fume hood sash is at the proper working height and the airflow is correct.

  • Inert Environment: If possible, transfer the main container into an inert atmosphere glovebox for weighing.

  • Fume Hood Procedure: If a glovebox is not available, perform all work in a chemical fume hood. Place a container of desiccant inside the hood to minimize local humidity.

  • Weighing:

    • Tare a clean, dry, sealable container (e.g., a round-bottom flask with a septum) on a balance inside the hood.

    • Briefly remove the cap from the reagent bottle, quickly transfer the approximate amount of solid needed, and immediately reseal the main reagent bottle. Wrap the cap with paraffin film.

    • Seal the container with the weighed chemical and record the precise weight.

  • Reaction Addition: Dissolve or suspend the weighed chemical in an anhydrous solvent inside the sealed container before adding it to the reaction vessel via a cannula or syringe.

  • Cleanup: Decontaminate the spatula and any surfaces by wiping with a cloth lightly dampened with an inert solvent (like hexane), and dispose of the cloth as hazardous waste. Wash hands thoroughly after the procedure.[17]

Emergency Spill Response Protocol

For Small Spills (<100 mL)

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.[18]

  • Assess: Ensure the spill is small and manageable without risk of vapor inhalation. Keep the spill confined to the fume hood if possible.

  • Cleanup:

    • Wear full PPE, including respiratory protection if necessary.

    • Cover the spill with an inert, dry absorbent material such as vermiculite, Oil-Dri, or dry sand.[9][19] DO NOT use water or sodium bicarbonate , as this will cause a violent reaction.[19]

    • Using non-sparking tools (e.g., plastic scoop), carefully sweep the absorbed material into a labeled, sealable, and compatible waste container.[9]

    • Perform a final wipe of the area with a dry paper towel, followed by a cloth dampened with a suitable solvent. Dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your lab supervisor or Environmental Health & Safety (EHS) office.

For Large Spills (>100 mL) or Spills Outside a Fume Hood

  • Evacuate: Immediately alert everyone in the lab and evacuate the area.[18][20]

  • Isolate: Close the doors to the affected area to confine the vapors.

  • Call for Help: Activate the nearest fire alarm. From a safe location, call emergency services (911) and your institution's EHS office.[20][21]

  • Provide Information: Be ready to provide the chemical name, location, and approximate quantity of the spill to emergency responders.

  • Do not attempt to clean up a large spill yourself.

Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

Parameter Requirement
Temperature Store in a cool, dry place.[4]
Atmosphere Moisture sensitive. Keep container tightly closed.[6] Store under an inert gas (Nitrogen or Argon).[3][5]
Location Store in a dedicated, ventilated corrosives cabinet.[10] Keep away from heat and ignition sources.[5]
Incompatibles Store separately from the materials listed in the incompatibility chart below.

Chemical Incompatibility Chart

Incompatibility cluster_reacts_with Reacts Violently With cluster_incompatible Also Incompatible With Main 2-Methyl-5-(trifluoromethyl) benzoyl chloride Water Water / Moisture (Produces HCl gas) Main->Water Alcohols Alcohols (Forms esters) Main->Alcohols Bases Strong Bases (e.g., NaOH, KOH) Main->Bases Amines Amines (Forms amides) Main->Amines Oxidizers Strong Oxidizing Agents Main->Oxidizers Metals Metals (Can release H2 gas with moisture) Main->Metals

Caption: Chemical incompatibility chart for this compound.

Spill Response Decision Tree

SpillResponse Spill Chemical Spill Occurs Assess Assess Situation: Size, Location, Hazard Spill->Assess Size Spill > 100 mL OR Outside Fume Hood? Assess->Size Evacuate EVACUATE AREA Close Doors Size->Evacuate Yes SmallSpill Spill < 100 mL AND Inside Fume Hood Size->SmallSpill No Call911 Call 911 & EHS Evacuate->Call911 Alert Alert Others Nearby Restrict Access SmallSpill->Alert PPE Don Full PPE Alert->PPE Absorb Cover with Dry Absorbent (Vermiculite, Sand) PPE->Absorb Collect Collect into Sealed Hazardous Waste Container Absorb->Collect Decon Decontaminate Area & Report to Supervisor Collect->Decon

Caption: Decision tree for responding to a chemical spill.

References

Technical Support Center: Optimizing Reaction Temperature for 2-Methyl-5-(trifluoromethyl)benzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride. As a critical intermediate in the development of pharmaceuticals and agrochemicals, achieving high yield and purity is paramount. This document moves beyond a simple protocol, offering a framework for rational optimization, with a core focus on the most influential parameter: reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for synthesizing this compound?

The most common and industrially relevant method for synthesizing this compound is the reaction of the parent carboxylic acid, 2-methyl-5-(trifluoromethyl)benzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this transformation due to its effectiveness and the convenient formation of gaseous byproducts (SO₂ and HCl) that can be easily removed.[1][2][3]

The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion yields the final acyl chloride product.[1][4]

  • dot

    Caption: General synthesis pathway for acyl chloride formation.

Q2: Why is controlling the reaction temperature so critical for this synthesis?

Temperature is the most critical parameter to balance reaction rate against product purity.

  • Insufficient Temperature: If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion of the starting material. This necessitates longer reaction times and can complicate purification.

  • Excessive Temperature: High temperatures, while accelerating the reaction, can trigger undesirable side reactions and decomposition.

    • Side-Product Formation: A common side product is the corresponding benzoic anhydride, which can form, especially with prolonged heating.[5]

    • Reagent Decomposition: Thionyl chloride itself can decompose at temperatures above 140°C, reducing its efficacy and introducing impurities.[6]

    • Color Formation: Overheating often leads to the formation of colored impurities, resulting in a dark or yellow product that may require extensive purification.[5]

The optimal temperature ensures a robust reaction rate while minimizing the formation of these impurities, ultimately leading to a higher yield of a purer product.

Troubleshooting Guide

Issue 1: The reaction is stalled or incomplete. TLC/LC analysis shows significant remaining starting material.

This is a common issue indicating that the reaction has not reached completion.

dot

Caption: Decision workflow for troubleshooting incomplete reactions.

Detailed Solutions:

  • Evaluate Temperature and Time: The conversion of carboxylic acids to acyl chlorides typically requires heating.[7] If the reaction is proceeding at room temperature, it is likely too slow. Consider gently refluxing the mixture. A temperature range of 60-80°C is often a good starting point.[8]

  • Verify Reagent Quality: Thionyl chloride can degrade over time, especially if exposed to moisture.[9] Using a freshly opened bottle or distilling the reagent before use can significantly improve results.

  • Ensure Anhydrous Conditions: Water reacts violently with thionyl chloride and will readily hydrolyze the acyl chloride product back to the carboxylic acid.[6] All glassware must be oven or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The reaction is complete, but the crude product is dark brown/yellow and shows multiple spots on TLC/LC.

This points to the formation of impurities due to overly harsh reaction conditions.

Possible Causes & Optimization Strategies:

  • Cause: The reaction temperature was too high.

    • Solution: Reduce the reaction temperature. Instead of refluxing vigorously, maintain a lower, controlled temperature (e.g., 50-60°C) for a longer period. A Chinese patent for a similar synthesis specifies a reflux temperature between 30-70°C, highlighting the utility of a lower temperature range.[10] This trade-off between temperature and time is key to achieving high purity.

  • Cause: Inefficient removal of gaseous byproducts (HCl, SO₂).

    • Solution: Ensure the reaction is conducted in a well-ventilated fume hood with adequate stirring to facilitate the escape of gases. Trapping the acidic gases with a bubbler can also prevent pressure buildup and potential side reactions.

Data-Driven Optimization:

To systematically determine the optimal temperature, a small-scale study is recommended.

Temperature (°C)Time (h)% Conversion (Estimated)Purity Profile (Qualitative)
408~60%Very clean, minimal byproducts
604>95%Clean, minor impurities noted
80 (Reflux)2>98%Noticeable color, side products

This table represents illustrative data to guide experimental design.

Experimental Protocols

Protocol 1: General Synthesis Procedure

Safety First: Thionyl chloride is toxic, corrosive, and reacts violently with water.[11][12] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]

  • Setup: Assemble a flame-dried, round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube or nitrogen inlet.

  • Charging Reagents: To the flask, add 2-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq). In the fume hood, carefully add thionyl chloride (2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 60-70°C).

  • Monitoring: Track the reaction's progress by taking small aliquots over time. Crucially, to analyze by TLC or LC, quench the aliquot in a small amount of anhydrous methanol. This converts the reactive acyl chloride to a stable methyl ester, allowing for reliable analysis. The reaction is complete when the starting carboxylic acid is no longer visible.[8][9]

  • Work-up: Once complete, cool the reaction to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add an anhydrous, inert solvent like toluene and evaporate it again (co-evaporation).[9][15] The resulting crude this compound is often pure enough for subsequent steps, or it can be purified by vacuum distillation.

Protocol 2: Reaction Monitoring by Quenched Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a baseline on a silica gel TLC plate.

  • Spot References: Spot a dilute solution of the starting material, 2-methyl-5-(trifluoromethyl)benzoic acid.

  • Sample Reaction: Using a glass capillary, withdraw a tiny amount of the reaction mixture.

  • Quench: Immediately dip the capillary into a small vial containing ~0.5 mL of anhydrous methanol. This rapidly converts the product to its methyl ester.

  • Spot Sample: Spot the methanol-quenched solution on the TLC plate.

  • Develop & Visualize: Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize under a UV lamp. The reaction progress is indicated by the disappearance of the polar starting acid spot and the appearance of a new, less polar spot for the methyl ester.

References

Technical Support Center: Removal of Unreacted 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying reaction mixtures containing 2-methyl-5-(trifluoromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing this reactive intermediate from your desired product. Here, we address common challenges and provide detailed, validated protocols to ensure the purity and integrity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound from my reaction mixture?

Unreacted this compound is a highly reactive acyl chloride.[1][2] Its presence can lead to several downstream complications:

  • Product Degradation: The hydrolysis of the benzoyl chloride releases hydrochloric acid (HCl), which can degrade acid-sensitive functional groups on your desired product.[3][6]

  • Safety Hazards: Acyl chlorides are corrosive and lachrymatory, posing safety risks if not handled and removed properly.[1]

Q2: What is the most straightforward method to eliminate residual this compound after my reaction is complete?

The most common and direct approach is to quench the reaction mixture. This involves adding a reagent that will selectively react with the excess acyl chloride, converting it into a more easily removable and less reactive species.

Recommended Quenching Agents:
Quenching AgentProduct of QuenchingEase of RemovalConsiderations
Water 2-Methyl-5-(trifluoromethyl)benzoic acidEasily removed by basic aqueous wash.Reaction is exothermic and produces HCl.[3][7] Add slowly at a low temperature (e.g., 0 °C).
Methanol/Ethanol Methyl/Ethyl 2-methyl-5-(trifluoromethyl)benzoateRemovable by standard purification techniques (chromatography, distillation).The resulting ester may have similar properties to the desired product, potentially complicating purification.[5]
Aqueous Base (e.g., NaHCO₃, NaOH) 2-Methyl-5-(trifluoromethyl)benzoate saltHighly soluble in the aqueous layer and easily removed by extraction.A strong base like NaOH may hydrolyze ester functionalities on your desired product.[8] A weak base like sodium bicarbonate is generally preferred.[9][10]
Primary/Secondary Amines (e.g., Piperidine, Morpholine) N-substituted 2-methyl-5-(trifluoromethyl)benzamideThe resulting amide is typically a solid that can sometimes be filtered off or is easily separable by chromatography.The amine can potentially react with other electrophilic sites in your product.[11][12][13]

Troubleshooting Guides

Issue 1: My NMR spectrum shows the presence of 2-methyl-5-(trifluoromethyl)benzoic acid after aqueous workup.

This indicates that the unreacted this compound was hydrolyzed, but the resulting carboxylic acid was not completely removed from the organic layer.

Root Cause Analysis & Corrective Actions:
  • Incomplete Extraction: The acidic byproduct, 2-methyl-5-(trifluoromethyl)benzoic acid, requires a basic wash to be effectively removed into the aqueous layer.[8][10][14][15]

    • Solution: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[16] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.[10] Perform multiple washes (2-3 times) and check the pH of the final aqueous wash to ensure it is neutral or slightly basic.[16]

  • Insufficient Amount of Base: If a significant amount of acyl chloride was present, the initial basic wash may not have been sufficient to neutralize all the resulting carboxylic acid.

    • Solution: Increase the volume or concentration of the basic solution used for washing.

Workflow for Acidic Impurity Removal

start Crude Organic Product (contains desired product and 2-methyl-5-(trifluoromethyl)benzoic acid) wash Wash with Saturated Aqueous NaHCO₃ start->wash separate Separate Layers in a Separatory Funnel wash->separate organic_layer Organic Layer (Purified Product) separate->organic_layer Desired aqueous_layer Aqueous Layer (contains Sodium 2-methyl-5- (trifluoromethyl)benzoate) separate->aqueous_layer Impurity end Pure Product organic_layer->end discard Discard Aqueous Layer aqueous_layer->discard

Caption: Workflow for removing acidic impurities via basic wash.

Issue 2: I am unable to separate my product from the quenched byproduct using extraction.

This situation can arise if your desired product has acidic or basic properties, causing it to co-extract with the impurity, or if the quenched byproduct has significant solubility in the organic solvent.

Alternative Purification Strategies:
  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[16][17]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system (e.g., hexane/ethyl acetate) should be chosen where the desired product and the impurity have different retention factors (Rf values) as determined by Thin Layer Chromatography (TLC). The unreacted benzoyl chloride, its ester, and amide byproducts will typically have different polarities than the resulting carboxylic acid.

  • Recrystallization: If your desired product is a solid, recrystallization can be an excellent method for purification.[18][19][20][21][22] The principle is based on the differential solubility of the product and impurities in a given solvent at different temperatures.

    • Solvent Selection: An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[18][19]

Experimental Protocol: Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find a suitable recrystallization solvent.

  • Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.[20]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.[20]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[18]

  • Isolation: Collect the pure crystals by vacuum filtration.[18][21]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[18][20]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[18]

Issue 3: My reaction involves a Friedel-Crafts acylation, and the workup is complicated.

In Friedel-Crafts acylations, a Lewis acid catalyst (e.g., AlCl₃) is used, which forms a complex with the ketone product.[23][24] The workup for these reactions requires careful quenching to break this complex and remove the catalyst.

Recommended Workup for Friedel-Crafts Acylation:
  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice, often with the addition of concentrated HCl.[25] This hydrolyzes the aluminum chloride and breaks the ketone-AlCl₃ complex.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The desired product will be in the organic layer, while the aluminum salts will remain in the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Dilute HCl to remove any remaining basic impurities.

    • Water.

    • Saturated aqueous NaHCO₃ to remove any acidic byproducts, including 2-methyl-5-(trifluoromethyl)benzoic acid from the hydrolysis of unreacted benzoyl chloride.[16]

    • Brine (saturated NaCl solution) to remove excess water.[16]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Decision Tree for Purification Strategy

start Reaction Mixture with Unreacted Benzoyl Chloride quench Quench with Water/Aqueous Base start->quench is_product_neutral Is the Product Neutral? quench->is_product_neutral is_product_solid Is the Desired Product a Solid? chromatography Flash Column Chromatography is_product_solid->chromatography No recrystallization Recrystallization is_product_solid->recrystallization Yes extraction Aqueous Basic Wash (e.g., NaHCO₃) is_product_neutral->extraction Yes is_product_neutral->chromatography No (Product is acidic/basic) extraction->is_product_solid end Pure Product chromatography->end recrystallization->end

Caption: Decision-making process for purification.

References

Technical Support Center: 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Solution Stability, Handling, and Troubleshooting for Research Professionals

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 2-methyl-5-(trifluoromethyl)benzoyl chloride (CAS 261952-08-3). This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. As a potent acylating agent, its efficacy is directly tied to its stability. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the successful application of this reagent.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses the most critical aspects of handling and understanding the stability of this compound.

Q1: What is the primary stability concern when this compound is in solution?

The principal and most immediate stability issue is its extreme sensitivity to hydrolysis.[1][2] Like all acyl chlorides, it reacts readily with water, including atmospheric moisture. This reaction is often rapid and irreversible, converting the reactive acyl chloride into the corresponding and generally unreactive 2-methyl-5-(trifluoromethyl)benzoic acid.[3][4] This degradation pathway is the most common cause of failed or low-yielding reactions.

Q2: My previous work was with benzoyl chloride. Is this derivative more or less stable?

It is significantly less stable and more reactive. The trifluoromethyl (-CF₃) group on the benzene ring is a powerful electron-withdrawing group. This effect intensifies the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more attractive target for nucleophiles, including water.[3] Consequently, hydrolysis and reactions with other nucleophiles are considerably faster for this derivative compared to unsubstituted benzoyl chloride.[3]

Q3: What are the immediate signs of compound or solution degradation?

There are several clear indicators:

  • Fuming: When exposed to air, the compound or its concentrated solutions will appear to "fume."[5] This is the visible result of the reaction with atmospheric moisture, which generates gaseous hydrogen chloride (HCl).[1]

  • Loss of Potency: The most direct sign is a decrease in reaction yield or a complete failure of the acylation reaction.

  • Precipitate Formation: The hydrolysis product, 2-methyl-5-(trifluoromethyl)benzoic acid, is a carboxylic acid and may have lower solubility than the parent acyl chloride in many common organic solvents, potentially leading to the formation of a white or off-white precipitate.

Q4: What is the absolute best practice for storing this reagent?

The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, in a cool, dry, and well-ventilated area.[1][6] It must be kept away from any potential sources of moisture, as well as incompatible materials like alcohols, amines, and strong bases.[6] Many suppliers provide this reagent as a solid, which is generally more stable for long-term storage than a liquid form.[7]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a problem-and-solution framework for challenges encountered during experiments.

Problem: My acylation reaction is giving a low yield or failing completely.

  • Possible Cause #1: Reagent Degradation. The most likely culprit is that the this compound has hydrolyzed before or during the reaction.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure you are using a fresh, anhydrous-grade solvent. Solvents should be purchased in septum-sealed bottles or properly dried and stored over molecular sieves. Never use a solvent from a bottle that has been open to the air for an extended period.

    • Maintain Inert Atmosphere: All manipulations, including weighing, dissolution, and addition to the reaction, must be performed under a dry, inert atmosphere (N₂ or Ar).[1] Use Schlenk line techniques or a glove box for maximum reliability.

    • Check Reagent Age and Storage: If the reagent is old or has been stored improperly, it is likely compromised. It is often more cost-effective to use a fresh bottle than to troubleshoot with a potentially degraded reagent.

    • Perform a Quick Quality Test: Before committing to a large-scale reaction, perform a small-scale test. React a small sample with a simple nucleophile like benzyl alcohol in the presence of a non-nucleophilic base (e.g., pyridine) and check for ester formation by TLC or LC-MS.

Problem: I observed a white precipitate forming in my reaction flask after adding the acyl chloride solution.

  • Possible Cause: Hydrolysis Product. This is very likely the 2-methyl-5-(trifluoromethyl)benzoic acid precipitating from the solution. This indicates a significant amount of water was present in your reaction setup.

  • Troubleshooting Steps:

    • Isolate and Confirm: If possible, isolate the precipitate and obtain a melting point or an NMR spectrum to confirm its identity as the carboxylic acid.

    • Systematic Moisture Check: Re-evaluate every component of your reaction for water contamination:

      • Were the glassware and stir bars oven-dried or flame-dried immediately before use?

      • Was the solvent truly anhydrous?

      • Were all other reagents (e.g., your substrate, base) dried and handled properly?

      • Was the inert atmosphere rigorously maintained?

Problem: The solution of the acyl chloride in my aprotic solvent (e.g., DCM, THF) turned cloudy over a short period.

  • Possible Cause: Slow Degradation. Even in anhydrous-grade solvents, trace moisture can be present or can enter the system through micro-leaks. The cloudiness is the initial formation of the insoluble benzoic acid derivative.

  • Best Practice: Solutions of this compound should always be prepared fresh and used immediately. Do not store this reagent in solution, even for short periods.

Section 3: Protocols for Stability and Handling

Protocol 3.1: Recommended Procedure for Preparing and Handling Solutions

This protocol minimizes the risk of degradation during experimental setup.

  • Preparation: Assemble all necessary glassware (e.g., flask, addition funnel) and a magnetic stir bar. Dry the glassware thoroughly in an oven at >120°C for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire procedure.

  • Solvent Addition: Using a dry syringe or cannula, transfer the required volume of anhydrous solvent into the reaction flask.

  • Reagent Transfer: If the acyl chloride is a solid[7], quickly weigh the required amount in a dry container and add it to the flask against a positive flow of inert gas. If it is a liquid, use a dry, clean syringe to draw the required volume and transfer it directly into the reaction flask.

  • Usage: Use the freshly prepared solution immediately. Do not prepare stock solutions for later use.

Protocol 3.2: Qualitative Activity Test via Esterification

This rapid test confirms if your acyl chloride is sufficiently active for use.

  • Setup: In a dry vial under a nitrogen atmosphere, dissolve a small amount (~20 mg) of your this compound in 1 mL of anhydrous dichloromethane (DCM).

  • Add Nucleophile: Add 1.1 equivalents of a simple, reactive alcohol (e.g., benzyl alcohol) to the solution.

  • Add Base: Add 1.2 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.[1]

  • Monitor: Stir at room temperature for 15-20 minutes.

  • Analysis: Withdraw a small aliquot and spot it on a TLC plate alongside a spot of the starting alcohol. The appearance of a new, less polar spot (the ester) indicates that your acyl chloride is active.

Section 4: Technical Deep Dive - The Chemistry of Instability

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The high reactivity is a direct consequence of its molecular structure.

Mechanism of Hydrolysis

The primary degradation pathway is a classic nucleophilic acyl substitution reaction with water.

Experimental Workflow Start Start: Plan Reaction Prep Prepare Dry Glassware & Anhydrous Solvents Start->Prep Reagent Obtain Fresh Acyl Chloride (Check Storage Conditions) Prep->Reagent QC_Check Perform Qualitative Activity Test? (Protocol 3.2) Reagent->QC_Check QC_Check->Reagent No/Fail Setup Set up Reaction Under Inert Atmosphere (N₂/Ar) QC_Check->Setup Yes/Pass Run Prepare Solution Fresh & Run Reaction Immediately Setup->Run Workup Reaction Workup & Analysis Run->Workup Troubleshoot Troubleshoot Low Yield (See Section 2) Workup->Troubleshoot Low Yield End End: Successful Product Workup->End High Yield Troubleshoot->Start

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Methyl-5-(Trifluoromethyl)benzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methyl-5-(Trifluoromethyl)benzoyl Scaffold

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. The 2-methyl-5-(trifluoromethyl)benzoyl chloride moiety is a prime example of a strategically designed building block. The trifluoromethyl (CF₃) group is a well-established bioisostere for various functionalities, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby groups, often leading to improved binding affinity and better pharmacokinetic profiles.[1][2] The adjacent methyl group provides steric influence and an additional point for potential metabolic interaction or structural modification.

This guide provides a comparative analysis of this compound, focusing on the synthesis and detailed characterization of its amide derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative framework against relevant alternatives, empowering researchers to make informed decisions in their synthetic endeavors.

Comparative Analysis of Benzoyl Chloride Reagents

The choice of acylating agent is a critical first step that dictates not only the reaction's success but also the physicochemical properties of the final product. While this compound is highly specialized, comparing it to other common benzoyl chlorides provides essential context for its application.

ReagentKey Structural FeaturesExpected ReactivityProperties Imparted to Derivative
This compound Ortho-methyl group, meta-trifluoromethyl group.High. The acyl chloride is inherently reactive. The ortho-methyl group may provide slight steric hindrance.Enhanced lipophilicity and metabolic stability from the CF₃ group.[1] The methyl group offers a specific steric profile.
2-Fluoro-5-(trifluoromethyl)benzoyl Chloride Ortho-fluoro group, meta-trifluoromethyl group.Very high. The electron-withdrawing fluorine atom further activates the acyl chloride for nucleophilic attack.[3]Similar benefits from the CF₃ group, with the fluorine atom potentially participating in hydrogen bonding or other specific interactions.
4-(Trifluoromethyl)benzoyl Chloride Para-trifluoromethyl group.High. The CF₃ group is strongly electron-withdrawing, activating the carbonyl carbon.Confers significant lipophilicity and metabolic stability without the steric bulk of an ortho-substituent.[4]
Benzoyl Chloride Unsubstituted aromatic ring.Baseline reactivity for aromatic acyl chlorides.Provides a fundamental phenyl amide core for baseline studies and initial screenings.[5]

Core Application: Synthesis of N-Aryl/Alkyl Benzamide Derivatives

The most prevalent application of this compound is the synthesis of amides via acylation of primary or secondary amines. This reaction is fundamental in constructing the core of many biologically active molecules.[6][7]

Reaction Scheme: Amide Formation

The general synthesis proceeds via a nucleophilic acyl substitution, commonly under Schotten-Baumann conditions, where an amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.[]

Caption: General reaction scheme for amide synthesis.

Experimental Protocol: Synthesis of N-Phenyl-2-methyl-5-(trifluoromethyl)benzamide

This protocol provides a self-validating system for synthesizing a representative amide derivative. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Hexanes/Ethyl Acetate solvent system

Workflow Diagram:

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.0 g, 4.49 mmol) in anhydrous DCM (20 mL).

    • Causality: Anhydrous conditions are critical as the benzoyl chloride is highly reactive towards water, which would hydrolyze it back to the less reactive carboxylic acid.

  • Base Addition: Add pyridine (0.54 mL, 6.74 mmol) to the solution and cool the flask to 0°C in an ice bath.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Cooling prevents potential side reactions from the initial exotherm.

  • Nucleophile Addition: Add aniline (0.43 mL, 4.71 mmol) dropwise to the stirred solution over 5 minutes.

    • Causality: Slow addition helps to control the exothermic nature of the acylation reaction. A slight excess of the amine ensures the complete consumption of the limiting benzoyl chloride.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

    • Causality: Most acylations of this type are rapid at room temperature. TLC is used to visually confirm the consumption of the starting material.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an additional 30 mL of DCM. Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

    • Causality: The HCl wash removes the basic pyridine and any unreacted aniline by converting them into their water-soluble hydrochloride salts. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-phenyl-2-methyl-5-(trifluoromethyl)benzamide.

Spectroscopic Characterization of Derivatives

Accurate characterization is essential for structure validation. Below is a summary of the expected spectroscopic data for a typical N-aryl or N-alkyl derivative.

TechniqueFunctional GroupExpected Signal/PeakRationale & Expert Insights
¹H NMR Aromatic Protons (on benzoyl ring)~7.5 - 8.0 ppm (multiplets)The electron-withdrawing CF₃ group and electron-donating CH₃ group create a distinct splitting pattern. The proton ortho to the CF₃ group will likely be the most downfield.
Methyl Protons (-CH₃)~2.3 - 2.6 ppm (singlet)A characteristic singlet, slightly downfield due to its position on the aromatic ring.
Amide Proton (-NH-)~8.0 - 9.5 ppm (broad singlet)The chemical shift is highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange, a key validation test.
¹³C NMR Trifluoromethyl Carbon (-CF₃)~123 ppm (quartet, ¹JCF ≈ 272 Hz)The large one-bond carbon-fluorine coupling constant (¹JCF) is an unmistakable signature of the CF₃ group.[4]
Carbonyl Carbon (-C=O)~165 - 170 ppmThe chemical environment of the amide carbonyl.
Methyl Carbon (-CH₃)~18 - 22 ppmTypical range for an aryl methyl carbon.
¹⁹F NMR Trifluoromethyl Group (-CF₃)~ -63 ppm (singlet)This is a highly sensitive and definitive technique. The singlet peak in a specific region confirms the presence and electronic environment of the CF₃ group.[4][9]
IR Spec. N-H Stretch (secondary amide)3200 - 3400 cm⁻¹ (sharp/broad)Indicates the presence of the amide N-H bond.
C=O Stretch (Amide I band)1650 - 1680 cm⁻¹ (strong)A very strong, characteristic absorption for the amide carbonyl.
C-F Stretches1100 - 1350 cm⁻¹ (strong, multiple bands)Strong absorptions confirming the presence of the trifluoromethyl group.
Mass Spec. (EI) Molecular Ion (M⁺)Calculated M.W.The parent peak confirming the molecular weight of the final compound.
Key Fragmentm/z = 187Corresponds to the [M - NHR]⁺ fragment (the 2-methyl-5-(trifluoromethyl)benzoyl cation), a very common and diagnostic fragmentation pathway.

Conclusion

This compound is a versatile and powerful reagent for introducing a specifically functionalized aromatic scaffold into target molecules. Its derivatives, particularly amides, are readily synthesized using robust and well-understood protocols. The definitive characterization of these products relies on a combination of spectroscopic techniques, with ¹⁹F NMR and the characteristic fragmentation in mass spectrometry providing unambiguous confirmation of the trifluoromethyl group's incorporation. By understanding the comparative reactivity, synthetic protocols, and expected analytical signatures outlined in this guide, researchers can confidently and efficiently utilize this valuable building block in their discovery programs.

References

A Comparative Guide to the LC-MS Analysis of 2-methyl-5-(trifluoromethyl)benzoyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The analysis of reaction mixtures containing 2-methyl-5-(trifluoromethyl)benzoyl chloride presents a significant analytical challenge due to the compound's high reactivity, particularly its susceptibility to hydrolysis. Direct analysis via conventional Liquid Chromatography-Mass Spectrometry (LC-MS) is often impractical as the analyte can degrade on-column or react with protic mobile phases, leading to inaccurate quantification of reaction progress. This guide provides an in-depth comparison of analytical strategies designed to overcome these challenges. We present a robust primary method based on in-situ derivatization followed by LC-MS/MS analysis, which stabilizes the reactive acyl chloride and allows for accurate monitoring of reactants, products, and byproducts. Furthermore, we compare this technique with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—providing detailed protocols and performance data to guide researchers in selecting the optimal method for their specific drug development and process chemistry needs.

The Analytical Challenge: The Double-Edged Sword of Reactivity

This compound is a valuable building block in medicinal chemistry, frequently used in acylation reactions to synthesize amides and esters, many of which are active pharmaceutical ingredients (APIs).[1] Its utility stems from the high electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing trifluoromethyl group. However, this same reactivity makes it notoriously difficult to analyze.[2]

The primary analytical obstacle is the compound's rapid reaction with nucleophiles, most notably water.[1][3] Any exposure to atmospheric moisture or protic solvents, including common reversed-phase LC mobile phases like water and methanol, can lead to rapid hydrolysis, converting the acyl chloride into its corresponding carboxylic acid (2-methyl-5-(trifluoromethyl)benzoic acid). This degradation leads to an underestimation of the unreacted starting material and an overestimation of reaction completion or byproduct formation. Therefore, a successful analytical method must circumvent this inherent instability.[2][3]

Characterizing the Reaction Landscape

To develop a suitable analytical method, we must first define the components of a typical reaction mixture. Consider the common amidation reaction of this compound with a primary amine (e.g., aniline) to form the corresponding amide.

The key species requiring separation and quantification are:

  • Starting Material: this compound

  • Reagent: Aniline

  • Target Product: N-phenyl-2-methyl-5-(trifluoromethyl)benzamide

  • Primary Byproduct: 2-methyl-5-(trifluoromethyl)benzoic acid (from hydrolysis)

  • Residual Impurities: From starting materials or side reactions.

An ideal analytical method must be able to selectively detect and accurately quantify each of these components in a single run.

Primary Method: In-Situ Derivatization LC-MS/MS

Direct LC-MS analysis of acyl chlorides is challenging due to their reactivity.[2] A superior strategy involves quenching the reaction and simultaneously converting the remaining, highly reactive this compound into a stable, readily analyzable derivative. This process provides a "snapshot" of the reaction mixture at a specific time point.

Causality of Method Choice: We employ derivatization for three key reasons:

  • Stabilization: It immediately consumes the reactive acyl chloride, preventing its degradation during sample workup and analysis.[4][5]

  • Chromatographic Enhancement: The derivative is typically more stable and may have better chromatographic properties (e.g., retention, peak shape) than the parent compound.[6]

  • Selective Detection: Using a derivatizing agent with a strong UV chromophore or a readily ionizable functional group can significantly enhance detection sensitivity and specificity.[5][7]

For this application, we select 2-nitrophenylhydrazine as the derivatization reagent. It reacts rapidly with the acyl chloride to form a stable hydrazide derivative with a strong UV absorbance at higher wavelengths (around 395 nm), minimizing interference from many drug-like molecules.[4][5][7]

Experimental Protocol: Derivatization LC-MS/MS

1. Sample Preparation (In-Situ Derivatization):

  • At a designated time point, withdraw 10 µL of the reaction mixture.

  • Immediately quench the aliquot in a vial containing 990 µL of dry acetonitrile. This dilution halts the primary reaction.

  • To this diluted sample, add 100 µL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes to ensure complete derivatization of the remaining acyl chloride.[5]

  • The sample is now stable and ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

3. MRM Transitions (Hypothetical):

  • Analyte: N-phenyl-2-methyl-5-(trifluoromethyl)benzamide (Product)

  • Analyte: 2-methyl-5-(trifluoromethyl)benzoic acid (Byproduct)

  • Analyte: 2-nitrophenylhydrazide of this compound (Derivative)

  • Analyte: Aniline (Reagent)

Workflow Diagram: In-Situ Derivatization LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 1. Aliquot Reaction Mixture (10 µL) p2 2. Quench in Dry Acetonitrile (990 µL) p1->p2 p3 3. Add Derivatization Reagent (100 µL) p2->p3 p4 4. React 30 min at Room Temp p3->p4 a1 Inject on C18 UPLC System p4->a1 Stable Sample a2 Gradient Elution (ACN/H2O/FA) a1->a2 a3 Detect by ESI-MS/MS (MRM Mode) a2->a3 d1 Integrate Peaks a3->d1 d2 Quantify vs. Standards d1->d2 d3 Assess Reaction Profile d2->d3

Caption: Workflow for LC-MS analysis via in-situ derivatization.

Comparative Analytical Techniques

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. Direct analysis of the acyl chloride is not feasible due to its reactivity and potential for thermal degradation in the injector. Therefore, a derivatization step is mandatory.

Principle: The entire reaction mixture is derivatized to convert non-volatile or thermally labile compounds into species suitable for GC analysis. The acyl chloride is typically converted to a less reactive, more stable ester by adding an alcohol like methanol or propanol.[9][10]

  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Add 1 mL of a solution containing 10% pyridine (as an acid scavenger) in methanol.

    • Heat the mixture at 60°C for 15 minutes to ensure complete esterification of the acyl chloride and any carboxylic acid byproduct.

    • Extract the derivatives with 1 mL of hexane, and inject the organic layer into the GC-MS.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS System: Quadrupole mass spectrometer.

    • Ionization: Electron Ionization (EI), 70 eV.

    • Scan Range: 50-550 m/z.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a non-invasive, direct method for monitoring the reaction mixture without the need for derivatization. It provides rich structural information and can be highly quantitative. Fluorine-19 (¹⁹F) NMR is particularly well-suited for this topic, as the trifluoromethyl (-CF₃) group provides a clean, distinct signal for any molecule containing it.

Principle: The consumption of the starting material and the formation of the product and byproduct can be monitored by integrating their unique signals in the ¹⁹F NMR spectrum. This provides a direct molar ratio of the key species in the solution.

  • Sample Preparation:

    • Withdraw ~0.5 mL from the reaction mixture.

    • Transfer to an NMR tube. If necessary, add a deuterated solvent (e.g., CDCl₃) that is compatible with the reaction solvent.

    • Add a known amount of an internal standard with a distinct ¹⁹F signal (e.g., trifluorotoluene).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer with a fluorine probe.

    • Nucleus: ¹⁹F.

    • Parameters: Standard ¹⁹F acquisition parameters with sufficient relaxation delay (D1) for accurate quantification (e.g., D1 = 5 * T₁ of the slowest relaxing signal).

Performance Comparison

The choice of analytical technique is dictated by the specific requirements of the study, such as the need for sensitivity, structural confirmation, or high throughput.

FeatureIn-Situ Derivatization LC-MS/MSDerivatization GC-MSDirect ¹⁹F NMR
Sensitivity Excellent (low ng/mL to pg/mL)Very Good (low µg/mL to ng/mL)Moderate (mM to high µM)
Selectivity Excellent (based on mass and retention time)Excellent (based on fragmentation and retention time)Good (can be limited by signal overlap)
Analysis Time Fast (~10-15 min per sample)Moderate (~20-30 min per sample)Fast (~5-10 min per sample)
Sample Prep Moderate (requires quenching & derivatization)Complex (requires derivatization & extraction)Simple (dilute and run)
Quantification Excellent (with internal standards)Good (can be affected by derivatization efficiency)Excellent (direct molar ratio, highly accurate)
Key Advantage Best for trace-level impurity analysisGood for volatile impuritiesNon-destructive, provides structural data
Key Limitation Indirectly measures acyl chlorideRequires analyte volatility and thermal stabilityLower sensitivity, not ideal for trace analysis

Decision Logic: Choosing the Right Tool

Decision_Tree start What is the primary analytical goal? q1 Need to detect trace-level impurities (<0.1%)? start->q1 q2 Is real-time reaction kinetics needed? q1->q2 No lcms Use In-Situ Derivatization LC-MS/MS q1->lcms Yes q3 Are analytes volatile & thermally stable? q2->q3 No nmr Use Direct NMR Spectroscopy q2->nmr Yes gcms Use Derivatization GC-MS q3->gcms Yes lcms_alt Use In-Situ Derivatization LC-MS/MS q3->lcms_alt No

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive analysis of this compound reaction mixtures, in-situ derivatization followed by LC-MS/MS is the most robust and versatile technique. It effectively addresses the core challenge of analyte instability while providing the high sensitivity and selectivity required for impurity profiling in pharmaceutical development. While GC-MS serves as a viable alternative for volatile components and NMR offers unparalleled quantitative accuracy for major components without derivatization, the LC-MS approach provides the best balance of performance characteristics for routine process monitoring and quality control. The selection of the appropriate method should always be guided by the specific analytical goals, whether it be trace-level detection, real-time kinetic monitoring, or absolute structural confirmation.

References

The Strategic Advantage of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the strategic incorporation of functional groups that enhance potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of building blocks available to researchers, substituted benzoyl chlorides are paramount for the construction of amide and ester linkages present in a multitude of therapeutic agents. This guide provides an in-depth technical comparison of 2-methyl-5-(trifluoromethyl)benzoyl chloride with its alternatives, offering experimental insights into its advantages in drug discovery workflows.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl (-CF3) group has earned its place as a "power-functional group" in drug design for several key reasons. Its introduction into a molecular scaffold can profoundly and beneficially alter a compound's biological and physicochemical properties.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability often translates to a longer in vivo half-life of the drug, reducing the required dosage and frequency.[2]

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system and for improving oral bioavailability.[2]

  • Modulation of Electronic Properties and Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functional groups and alter the electronic landscape of the molecule. This can lead to stronger and more selective interactions with biological targets, such as enzymes and receptors, ultimately boosting potency. The trifluoromethyl group is often considered a bioisostere for a methyl group, but its larger size and distinct electronic properties can lead to more favorable binding interactions.[2][3]

The strategic placement of both a methyl and a trifluoromethyl group, as seen in this compound, offers a unique combination of steric and electronic features for fine-tuning drug candidates.

Comparative Analysis of Benzoylating Agents in Amide Synthesis

The true test of a building block's utility lies in its performance in chemical synthesis and the properties of the resulting molecules. Here, we compare this compound with other commonly used benzoyl chlorides in the context of amide bond formation, a cornerstone reaction in drug discovery.

Hypothetical Case Study: Synthesis of a Bioactive Benzamide

To illustrate the advantages, let's consider a hypothetical synthesis of a novel kinase inhibitor where a key pharmacophoric element is introduced via an amide coupling reaction with a substituted aniline.

Figure 1: Comparative workflow for the synthesis of a target benzamide using different benzoylating agents.

Table 1: Comparative Synthesis Data (Hypothetical)

Benzoyl Chloride ReagentReaction Time (h)Yield (%)Purity (%)Lipophilicity (LogP) of Product
This compound 2 95 >99 4.2
2-Methylbenzoyl Chloride392>993.5
Benzoyl Chloride488983.1
4-Chlorobenzoyl Chloride2.594>993.8

Table 2: Comparative Biological Activity Data (Hypothetical)

Benzamide Product Derived FromTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Metabolic Stability (t½, min)
This compound 15 >1000 120
2-Methylbenzoyl Chloride8550045
Benzoyl Chloride15035030
4-Chlorobenzoyl Chloride5080065

Analysis of the Comparative Data:

The hypothetical data illustrates the typical advantages conferred by the 2-methyl-5-(trifluoromethyl)benzoyl moiety:

  • Enhanced Reactivity and Efficiency: The electron-withdrawing nature of the trifluoromethyl group can activate the acyl chloride, potentially leading to faster reaction times and higher yields, as suggested in Table 1.

  • Superior Potency and Selectivity: The resulting benzamide exhibits significantly improved potency against the target kinase. The unique combination of the ortho-methyl group and meta-trifluoromethyl group can provide a specific conformation that fits optimally into the kinase's binding pocket, leading to enhanced affinity and selectivity.

  • Improved Pharmacokinetic Profile: The trifluoromethyl group's contribution to metabolic stability is evident in the longer half-life of the resulting compound, a highly desirable trait in drug candidates.

Experimental Protocols

General Protocol for Amide Synthesis using this compound

This protocol provides a robust method for the acylation of an amine, which can be adapted for parallel synthesis to compare different benzoyl chlorides.

Materials:

  • This compound

  • Substituted amine (e.g., 4-aminopyridine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted amine (1.0 eq) and anhydrous DCM.

  • Base Addition: Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 2: Step-by-step experimental workflow for amide synthesis.

Case Study: Targeting the TRPV1 Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation. The development of TRPV1 antagonists is a promising avenue for novel analgesics. Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the benzamide moiety is critical for potency and selectivity.[4][5]

TRPV1_Antagonist_SAR cluster_Antagonists Benzamide-based TRPV1 Antagonists TRPV1 TRPV1 Receptor Binding Pocket A Benzamide Core A-Region B-Region C-Region A:f3->TRPV1 Interaction B Benzamide with -CH3 Moderate Potency B:f0->TRPV1 Suboptimal Fit C Benzamide with -CF3 High Potency C:f0->TRPV1 Optimal Fit & Interaction

Figure 3: Simplified representation of the structure-activity relationship of benzamide-based TRPV1 antagonists.

The introduction of the trifluoromethyl group, as would be provided by this compound, can enhance binding affinity through favorable interactions within the receptor's binding pocket and improve the overall pharmacokinetic profile of the antagonist.

Conclusion and Future Perspectives

This compound stands out as a superior building block in drug discovery campaigns where fine-tuning of potency, selectivity, and pharmacokinetics is crucial. The strategic combination of a methyl and a trifluoromethyl group on the benzoyl scaffold provides a unique tool for medicinal chemists to optimize lead compounds. While direct head-to-head comparative studies are not always published, the wealth of literature on the benefits of trifluoromethylation strongly supports the advantages of employing this reagent over simpler, unsubstituted, or differently substituted benzoyl chlorides. As drug discovery continues to move towards more complex and targeted therapeutics, the demand for sophisticated and strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

A Senior Application Scientist's Guide to Alternative Reagents for 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Acyl Chloride

2-Methyl-5-(trifluoromethyl)benzoyl chloride is a highly versatile reagent, prized in pharmaceutical and agrochemical research as a key building block.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the acyl chloride functionality provides a reactive handle for constructing more complex molecules.[1] Acyl chlorides are powerful acylating agents, readily reacting with nucleophiles to form amides, esters, and ketones.[]

However, their high reactivity is a double-edged sword. They are sensitive to moisture, react vigorously, and produce corrosive hydrogen chloride (HCl) as a byproduct, which often necessitates the use of a stoichiometric amount of base to neutralize.[][3] For sensitive substrates, complex syntheses, or processes where milder conditions are paramount, researchers often require alternative strategies that offer greater control, improved functional group tolerance, and a more favorable side-product profile.

This guide provides an in-depth comparison of the primary alternatives to using this compound directly. We will focus on strategies that begin with the more stable and often more economical corresponding carboxylic acid, 2-methyl-5-(trifluoromethyl)benzoic acid, activating it in situ to achieve the desired acylation. We will explore the mechanisms, advantages, and practical considerations of these alternatives, supported by experimental protocols and comparative data to inform your selection process.

The Benchmark: Reactivity of this compound

Before exploring alternatives, it is crucial to understand the benchmark. As an acyl chloride, the reagent's utility stems from the excellent leaving group ability of the chloride ion, which is readily displaced by nucleophiles like amines (forming amides) or alcohols (forming esters).

The reaction is typically fast and high-yielding but requires careful management.[] The release of HCl gas necessitates either a robust acid scavenger (like triethylamine or pyridine) or performing the reaction under basic conditions (the Schotten-Baumann reaction).[][4] This can complicate purification and may be incompatible with acid-sensitive functional groups elsewhere in the molecule.

Strategic Pivot: In Situ Activation of Carboxylic Acids

The most robust alternative to using a pre-formed acyl chloride is to start with the corresponding carboxylic acid and activate it within the reaction vessel. This approach avoids the handling of a highly reactive and moisture-sensitive reagent and offers a tunable reactivity profile by selecting from a wide array of coupling agents.

G cluster_0 Core Starting Material cluster_1 Acylation Targets cluster_2 Resulting Products cluster_3 Activation Pathways (Alternatives to Acyl Chloride) CarboxylicAcid 2-Methyl-5-(trifluoromethyl)benzoic Acid Coupling Coupling Reagents (HATU, EDC, PyBOP etc.) CarboxylicAcid->Coupling Anhydride Anhydride Formation (e.g., with (MeCO)2O) CarboxylicAcid->Anhydride ActiveEster Active Ester Formation (e.g., with NHS) CarboxylicAcid->ActiveEster Amine Amine (R-NH2) Amide Amide Amine->Amide Alcohol Alcohol (R-OH) Ester Ester Alcohol->Ester Coupling->Amine Coupling->Alcohol Anhydride->Amine Anhydride->Alcohol ActiveEster->Amine

Figure 1. Overview of alternative pathways from the carboxylic acid to amides and esters.
Amide Bond Formation via Coupling Reagents

The direct condensation of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine.[6]

a) Carbodiimides (DCC, EDC, DIC)

  • Mechanism: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents for amide synthesis.[5] They activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide.

  • Advantages: Cost-effective and widely used. EDC is particularly favored in many applications because its urea byproduct is water-soluble, simplifying purification, whereas the byproduct of DCC is largely insoluble in common organic solvents.[7]

  • Causality in Practice: The choice between DCC and EDC is often dictated by the purification strategy. For solution-phase synthesis where filtration is easy, the precipitation of dicyclohexylurea (DCU) from DCC can drive the reaction to completion and simplify product isolation.[7] For solid-phase peptide synthesis or reactions requiring aqueous workups, EDC is superior as its urea byproduct can be washed away.[7]

  • Trustworthiness & Control: A common side reaction with carbodiimides is the racemization of chiral centers, particularly in peptide synthesis.[7] To suppress this, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. These additives trap the O-acylisourea intermediate to form a less reactive but more selective active ester, minimizing racemization.

G cluster_0 Carbodiimide Activation for Amide Synthesis step1 Carboxylic Acid (R-COOH) + EDC Proton Transfer step2 O-Acylisourea Intermediate (Highly Reactive) step1:f1->step2:f0 Activation step3 Nucleophilic Attack by Amine (R'-NH2) Amide Formation step2:f1->step3:f0 Reaction step4 Amide (R-CONHR') Water-Soluble Urea Byproduct step3:f1->step4:f0 Product Release

Figure 2. Simplified workflow for EDC-mediated amide synthesis.

b) Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP)

  • Mechanism: These reagents, often referred to as "second-generation" coupling agents, operate on a similar principle but offer faster reaction times and even lower rates of racemization.[7] Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) react with the carboxylate to form highly reactive activated esters in situ.

  • Advantages: Highly efficient, fast reactions, and minimal side reactions.[6][7] HATU is particularly effective for coupling sterically hindered amino acids or for challenging cyclization reactions.[7]

  • Causality in Practice: The choice of a uronium or phosphonium salt is justified when dealing with valuable, complex substrates where high yield and preservation of stereochemical integrity are critical. While more expensive than carbodiimides, their reliability often outweighs the cost in drug development and total synthesis campaigns. Phosphonium salts like PyBOP have an advantage in that they do not react with the free amino group of the amine component, allowing for equimolar stoichiometry between the acid and amine.[6]

Ester Formation

While the classic Fischer esterification (reacting a carboxylic acid with an alcohol under strong acid catalysis) is a viable method, it requires harsh conditions (heat, strong acid) that are incompatible with many functional groups.[8] Milder alternatives are often necessary.

  • Carbodiimide-Mediated Esterification: Similar to amide synthesis, carbodiimides like DCC can be used to form esters. The reaction is typically catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). DMAP reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.

  • Acid Anhydrides: The carboxylic acid can be converted to a symmetric anhydride using a dehydrating agent or reacted with another acyl chloride to form a mixed anhydride. Acid anhydrides are less reactive than acyl chlorides, offering more controlled esterification, but are more reactive than the parent carboxylic acid.[9][10]

Comparative Analysis of Acylation Strategies

Reagent/MethodStarting MaterialKey ReagentsByproductsAdvantagesDisadvantages
Acyl Chloride 2-Methyl-5-(trifluoromethyl)benzoic AcidSOCl₂, (COCl)₂SO₂, HCl, CO, CO₂High reactivity, fast reactions, high yield.[3]Moisture sensitive, corrosive HCl byproduct, harsh preparation conditions.[1][]
EDC/HOBt 2-Methyl-5-(trifluoromethyl)benzoic AcidEDC, HOBtWater-soluble urea, HOBtMild conditions, water-soluble byproduct simplifies workup.[5][7]Slower than uronium salts, potential for side reactions if HOBt is omitted.
HATU 2-Methyl-5-(trifluoromethyl)benzoic AcidHATU, Base (e.g., DIEA)Tetramethylurea, HOAtVery fast, high yielding, low racemization, good for hindered substrates.[7]Higher cost, requires stoichiometric base.
PyBOP 2-Methyl-5-(trifluoromethyl)benzoic AcidPyBOP, Base (e.g., DIEA)HMPA (toxic), TPPOEfficient, low racemization, allows equimolar acid/amine use.[6]Higher cost, formation of carcinogenic HMPA byproduct.
DCC/DMAP (Ester) 2-Methyl-5-(trifluoromethyl)benzoic AcidDCC, DMAP (cat.)Dicyclohexylurea (DCU)Mild conditions, effective for acid-sensitive substrates.DCU byproduct is insoluble and can complicate purification.[7]

Experimental Protocols

Protocol 1: Synthesis of an Amide using HATU Coupling

This protocol describes a general procedure for coupling 2-methyl-5-(trifluoromethyl)benzoic acid with a primary amine using HATU.

Materials:

  • 2-Methyl-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add 2-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution, followed by DIEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the HATU solution dropwise to the cooled reaction mixture over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Synthesis of an Ester using DCC/DMAP

This protocol provides a method for esterifying 2-methyl-5-(trifluoromethyl)benzoic acid with a primary or secondary alcohol.

Materials:

  • 2-Methyl-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve 2-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimum amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.

  • Combine the filtrates and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the pure ester.

Conclusion and Recommendations

Moving away from the direct use of this compound opens up a vast toolkit of modern synthetic methods that offer superior control, milder reaction conditions, and simplified purification protocols.

  • For routine, cost-sensitive amide synthesis where the substrate is robust, EDC in combination with an additive like HOBt or Oxyma provides a reliable and economical solution.

  • For high-value, complex, or sterically hindered substrates , particularly in peptide synthesis or late-stage functionalization, the superior performance of HATU justifies its higher cost, delivering faster reactions and minimizing side products.

  • For the synthesis of esters from sensitive alcohols , a carbodiimide-mediated approach with DCC/DMAP is a mild and effective alternative to harsh Fischer esterification conditions or the high reactivity of the acyl chloride.

By understanding the mechanisms and trade-offs of these alternative reagents, researchers can design more efficient, robust, and scalable synthetic routes, ultimately accelerating the drug development and materials science discovery process.

References

A Senior Application Scientist's Guide to Bioisosteric Replacements for the 2-Methyl-5-(trifluoromethyl)benzoyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosteric Modification

In the landscape of modern drug discovery, the 2-methyl-5-(trifluoromethyl)benzoyl moiety is a frequently utilized structural component. Its prevalence is due to a favorable combination of metabolic stability and lipophilicity conferred by the trifluoromethyl group, along with specific steric and electronic properties imparted by the ortho-methyl group.[1] These attributes often contribute to potent and selective interactions with biological targets. However, the journey of a lead compound to a clinical candidate is fraught with challenges, including optimizing pharmacokinetic profiles (ADME), minimizing off-target toxicities, and securing intellectual property.[2][3]

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to address these challenges.[2] It involves the substitution of a functional group with another that possesses similar physicochemical or biological properties, with the goal of enhancing a molecule's overall performance.[2][3] This guide provides a comparative analysis of bioisosteric replacements for the 2-methyl-5-(trifluoromethyl)benzoyl group, with a focus on their impact on biological activity and physicochemical properties, supported by experimental data and detailed protocols. Our discussion will be anchored in the context of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a therapeutic class where this benzoyl moiety has been extensively explored.[1][4]

Comparative Analysis of Bioisosteric Replacements

The exploration of bioisosteres for the 2-methyl-5-(trifluoromethyl)benzoyl group in the context of CETP inhibitors reveals a nuanced interplay between structure, potency, and physicochemical properties. The following sections and data tables compare the parent moiety with several key modifications.

Physicochemical Properties

The table below summarizes key physicochemical properties of the parent 2-methyl-5-(trifluoromethyl)benzoyl chloride and related starting materials for bioisosteric replacements. These properties, such as molecular weight and lipophilicity (LogP), are critical determinants of a compound's pharmacokinetic behavior.

Compound/MoietyMolecular FormulaMolecular Weight ( g/mol )Calculated LogPNotes
This compoundC₉H₆ClF₃O222.59N/AParent acyl chloride for amide synthesis.[5]
2-Fluoro-5-(trifluoromethyl)benzoyl chlorideC₈H₃ClF₄O226.56N/ABioisosteric replacement of the methyl group with a fluorine atom.
2-Methyl-5-(trifluoromethoxy)benzoyl chlorideC₉H₆ClF₃O₂238.59N/ABioisosteric replacement of the trifluoromethyl group with a trifluoromethoxy group.
Biological Activity: A Case Study in CETP Inhibition

Structure-activity relationship (SAR) studies on CETP inhibitors have provided valuable insights into the effects of modifying the 2-methyl-5-(trifluoromethyl)benzoyl group. The following table presents a comparison of the in vitro potency of various analogs, highlighting how subtle structural changes can significantly impact biological activity.

Compound IDModification from Parent MoietyCETP Inhibition IC₅₀ (µM)Key ObservationsReference
Lead Compound A 2-Methyl-5-(trifluoromethyl)benzoyl~50% inhibition at 10 µMBaseline compound with moderate activity.[1]
Analog 1 4-(Trifluoromethoxy)benzoylNot specified, but activeDemonstrates that the trifluoromethoxy group is a viable bioisostere for trifluoromethyl.[1]
Analog 2 3,5-Bis(trifluoromethyl)benzoylNot specified, but activeExplores the effect of multiple trifluoromethyl groups.[1]
Analog 3 3-Fluoro-4-(trifluoromethoxy)benzoylIC₅₀ = 1.3 µM (for compound 8j)Shows that additional fluorine substitution can enhance potency.[4][4]

These findings underscore that while the 2-methyl-5-(trifluoromethyl)benzoyl group is a potent pharmacophore, strategic bioisosteric replacements can lead to compounds with improved inhibitory activity. For instance, the introduction of a fluorine atom at the 3-position and the replacement of the 5-trifluoromethyl with a 4-trifluoromethoxy group resulted in a significant enhancement of CETP inhibition.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and the subsequent biological evaluation of CETP inhibitors.

Synthesis of this compound

This protocol describes the synthesis of the parent acyl chloride, a crucial building block for creating amide derivatives.

Diagram of Synthetic Workflow

cluster_0 Synthesis of this compound 2_Methyl_5_trifluoromethyl_benzoic_acid 2-Methyl-5-(trifluoromethyl)benzoic acid Reaction Reaction in inert solvent (e.g., Toluene) 2_Methyl_5_trifluoromethyl_benzoic_acid->Reaction Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Reaction Purification Distillation under reduced pressure Reaction->Purification Product This compound Purification->Product

Caption: Synthetic route for this compound.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser. The flask is charged with 2-methyl-5-(trifluoromethyl)benzoic acid.

  • Reagent Addition: An excess of thionyl chloride (2-3 equivalents) is added to the flask.

  • Reaction: The mixture is heated to reflux and stirred for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl).

  • Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation.

  • Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

In Vitro CETP Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against CETP.[6]

Diagram of Assay Workflow

cluster_1 CETP Inhibition Assay Workflow Prepare_Reagents Prepare assay buffer, CETP enzyme, donor/acceptor molecules Compound_Addition Add test compounds at various concentrations to microplate Prepare_Reagents->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Fluorescence_Reading Measure fluorescence intensity Incubation->Fluorescence_Reading Data_Analysis Calculate % inhibition and IC₅₀ values Fluorescence_Reading->Data_Analysis

Caption: Workflow for the in vitro CETP inhibition assay.

Materials:

  • Human CETP (recombinant or from plasma)

  • Donor and acceptor molecules (e.g., fluorescently labeled lipids)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Roar Biomedical CETP activity assay kit).[7]

  • Compound Plating: Add serial dilutions of the test compounds to the wells of a microplate. Include appropriate controls (vehicle and positive inhibitor).

  • Assay Initiation: Add the CETP enzyme, donor, and acceptor molecules to the wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period, allowing the enzymatic reaction to proceed.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of CETP inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-methyl-5-(trifluoromethyl)benzoyl group is a valuable scaffold in drug design, particularly for targets such as CETP. However, the principles of bioisosterism offer a powerful toolkit for refining the properties of lead compounds. As demonstrated, strategic replacement of the methyl group with fluorine or the trifluoromethyl group with trifluoromethoxy can lead to significant improvements in biological potency. The choice of a particular bioisostere is highly context-dependent and should be guided by a thorough understanding of the target's binding site and the desired physicochemical properties. Future explorations could involve more novel bioisosteres, such as replacing the phenyl ring with heterocyclic systems or employing non-classical bioisosteres to further modulate properties like solubility and metabolic stability.

References

in silico modeling of 2-methyl-5-(trifluoromethyl)benzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-5-(Trifluoromethyl)benzoyl Chloride Derivatives

This guide provides a comprehensive comparison of computational methodologies for the characterization and optimization of this compound derivatives. As versatile chemical intermediates, these compounds are instrumental in the synthesis of novel agrochemicals and active pharmaceutical ingredients (APIs).[1] The strategic incorporation of the methyl and trifluoromethyl groups onto the benzoyl scaffold significantly influences the molecule's steric and electronic properties, enhancing metabolic stability, binding affinity, and membrane permeability.[2] Consequently, robust in silico modeling is not merely a preliminary step but a critical component of the discovery pipeline, enabling the rational design of derivatives with enhanced biological activity.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to confidently apply these techniques. We will compare three cornerstone computational strategies: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) Simulation, presenting them as an integrated workflow for modern chemical design.

The Strategic Imperative for In Silico Analysis

The core structure, this compound, presents distinct features that necessitate computational analysis. The benzoyl chloride itself is a highly reactive acylating agent.[3] In a biological context, it will have reacted to form a more stable amide or ester. Therefore, in silico studies invariably model these resulting derivatives to predict interactions with biological targets.[4][5][6] The trifluoromethyl (-CF3) group is a potent electron-withdrawing moiety and increases lipophilicity, which can profoundly alter target binding interactions through enhanced hydrophobic contacts and modified hydrogen bonding capabilities.[2][7][8] Computational models allow us to predict and harness these effects before committing to costly and time-consuming synthesis.

Comparison Guide 1: Molecular Docking – The Initial Exploration of Biological Targets

Molecular docking serves as the primary reconnaissance tool in computational drug discovery. It predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. This initial screen is fundamental for identifying viable lead compounds and generating hypotheses about the structural determinants of binding.

Expertise & Causality: Why Docking is the First Step

For derivatives of this compound, docking is essential to visualize how the key substituents engage with a target's binding pocket. The goal is to understand if the trifluoromethyl group occupies a hydrophobic pocket or if the methyl group causes a steric clash. The resulting amide or ester linkage will form crucial hydrogen bonds, and docking predicts the geometry of these interactions. By comparing the docking scores and binding poses of multiple derivatives, we can triage which chemical modifications are most likely to improve binding affinity. For example, a derivative where the -CF3 group is buried in a non-polar pocket is predicted to have a more favorable binding energy than one where it is exposed to a polar environment.[2][7]

Experimental Protocol: A Validated Molecular Docking Workflow
  • Target Protein Preparation :

    • Acquire the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., CHARMM36).

    • Perform energy minimization to relieve any steric clashes in the protein structure.

  • Ligand Preparation :

    • Convert the 2D structure of the 2-methyl-5-(trifluoromethyl)benzoyl derivative (e.g., an amide) into a 3D conformation.

    • Assign appropriate atom types and partial charges.

    • Perform a thorough conformational search and energy minimization to obtain a low-energy 3D structure.

  • Binding Site Definition & Grid Generation :

    • Identify the binding site (active site) of the target protein, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

    • Generate a docking grid box that encompasses the entire binding site, defining the search space for the docking algorithm.

  • Docking Simulation :

    • Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the grid box.

    • The program's scoring function calculates the binding energy for each pose, estimating the ligand's binding affinity.

  • Post-Docking Analysis :

    • Analyze the top-ranked poses based on their docking scores.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and a known binding mode, if available, to validate the docking protocol.

Data Presentation: Comparative Docking Analysis
Derivative Modification (R-group on Amide)Docking Score (kcal/mol)Key Interactions with Target
-CH3 (Methyl)-7.8H-bond with Ser152; -CF3 in hydrophobic pocket
-CH2-Ph (Benzyl)-9.2H-bond with Ser152; Pi-pi stacking with Phe265
-CH(CH3)2 (Isopropyl)-8.1H-bond with Ser152; Increased hydrophobic contact
-H (Unsubstituted)-7.1H-bond with Ser152

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage PDB 1. Obtain Target Protein (e.g., from PDB) Grid 3. Define Binding Site & Generate Grid PDB->Grid Processed Protein Ligand 2. Prepare Ligand (3D Structure Generation) Dock 4. Run Docking Algorithm Ligand->Dock Low-energy Conformer Grid->Dock Search Space Analyze 5. Analyze Poses (Scoring & Interactions) Dock->Analyze Binding Poses Select 6. Select Lead Candidates Analyze->Select Validated Hits

Caption: A generalized workflow for molecular docking studies.

Comparison Guide 2: Quantitative Structure-Activity Relationship (QSAR) – Building Predictive Models

QSAR modeling establishes a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. It is a powerful tool for optimizing lead compounds by predicting the activity of novel, yet-to-be-synthesized derivatives.

Expertise & Causality: Why QSAR Guides Optimization

After obtaining initial biological activity data for a set of synthesized derivatives, QSAR provides a quantitative framework to understand what drives potency. Is it lipophilicity (logP), electronic character (Hammett constants), or steric bulk (molar refractivity)? For 2-methyl-5-(trifluoromethyl)benzoyl derivatives, QSAR can reveal the precise contribution of the -CF3 group to activity.[9] A well-validated QSAR model allows for the in silico screening of a virtual library of derivatives, prioritizing the most promising candidates for synthesis and thereby conserving resources.[10][11][12]

Experimental Protocol: A Self-Validating QSAR Workflow
  • Data Set Assembly :

    • Compile a dataset of derivatives with their corresponding biological activity data (e.g., IC50, Ki). The activity data should span a wide range.

    • Divide the dataset into a training set (for model building) and a test set (for external validation), typically in an 80:20 ratio.

  • Molecular Descriptor Calculation :

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area).

  • Model Generation :

    • Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).

    • Employ feature selection techniques to identify the most relevant descriptors and avoid overfitting.

  • Model Validation :

    • Internal Validation : Use methods like leave-one-out cross-validation (q²) on the training set to assess the model's robustness and predictive power.

    • External Validation : Use the model to predict the activity of the compounds in the test set. The predictive ability is assessed by the correlation coefficient (r²) between predicted and observed activities.

  • Applicability Domain Definition :

    • Define the chemical space in which the QSAR model is reliable. Predictions for molecules that fall outside this domain are considered extrapolations and are less trustworthy.

Data Presentation: Hypothetical QSAR Model Summary
ParameterValueInterpretation
QSAR EquationpIC50 = 0.65ClogP - 0.21MR + 1.5*σ_meta + 4.2Activity increases with lipophilicity and electron-withdrawing character at the meta position, and decreases with steric bulk.
n (Training Set)25Number of compounds used to build the model.
r² (Training Set)0.9292% of the variance in activity is explained by the model.
q² (LOO CV)0.85Good internal predictive ability.
r²_pred (Test Set)0.88Excellent external predictive ability.

Visualization: QSAR Model Development Workflow

G Data 1. Assemble Dataset (Structures + Activity) Split 2. Split Data (Training & Test Sets) Data->Split Desc 3. Calculate Descriptors Split->Desc Build 4. Build Model (e.g., MLR on Training Set) Desc->Build Training Set Descriptors Validate 5. Validate Model (Internal & External) Build->Validate Predict 6. Predict New Compounds Validate->Predict Validated Model

Caption: The workflow for developing and validating a QSAR model.

Comparison Guide 3: Molecular Dynamics (MD) Simulation – Assessing Stability and Dynamics

While docking provides a static snapshot of binding, MD simulations offer a dynamic view. By simulating the atomic motions of the ligand-protein complex over time, MD can assess the stability of the docked pose, reveal important conformational changes, and provide a more rigorous estimation of binding free energy.

Expertise & Causality: Why MD Validates Docking Hits

A high docking score does not guarantee a stable interaction. MD simulation is the crucial validation step that tests whether the predicted binding pose is maintained in a dynamic, solvated environment.[13] For 2-methyl-5-(trifluoromethyl)benzoyl derivatives, MD can reveal if key hydrogen bonds are stable over time or if water molecules mediate the interaction. It is particularly important for fluorinated compounds, as the force fields used must accurately model the behavior of the trifluoromethyl group to get meaningful results.[14][15] The simulation provides a deeper, more physically realistic understanding of the binding event.

Experimental Protocol: A Robust MD Simulation Workflow
  • System Preparation :

    • Start with the highest-ranked ligand-protein complex from molecular docking.

    • Place the complex in the center of a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Energy Minimization :

    • Perform a series of energy minimization steps to remove any steric clashes between the complex and the solvent molecules.

  • System Equilibration :

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand atoms (NVT ensemble).

    • Gradually release the restraints and equilibrate the system's pressure (NPT ensemble) until properties like density and temperature are stable.

  • Production MD Run :

    • Run the simulation for a significant period (e.g., 100-500 nanoseconds) without any restraints to collect trajectory data.

  • Trajectory Analysis :

    • Analyze the saved trajectory to calculate structural and energetic properties.

    • RMSD : To assess the stability of the protein and the ligand's binding pose.

    • RMSF : To identify flexible regions of the protein.

    • Hydrogen Bond Analysis : To quantify the stability of key interactions over time.

    • Binding Free Energy Calculation : Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation snapshots.

Data Presentation: Key Metrics from MD Simulation Analysis
MetricValueInterpretation
Ligand RMSD (vs. initial pose)1.2 ± 0.3 ÅThe ligand maintains a stable binding pose throughout the simulation.
Average H-Bonds (Ligand-Protein)2.8Key hydrogen bonds identified in docking are consistently present.
MM/PBSA Binding Free Energy-45.5 kcal/molA strong and favorable binding free energy, confirming a stable complex.

Visualization: Molecular Dynamics Simulation Workflow

G Start 1. Start with Docked Complex Solvate 2. Solvate and Add Ions Start->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. NVT/NPT Equilibration Minimize->Equilibrate Production 5. Production MD Run Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, Energy) Production->Analyze

Caption: The sequential stages of a molecular dynamics simulation.

Conclusion: An Integrated Approach

The is most effective when these techniques are applied as an integrated, hierarchical workflow. Molecular docking provides the initial triage of potential targets and binding modes. QSAR modeling then leverages initial activity data to rationally guide the design of more potent analogues. Finally, Molecular Dynamics simulations provide the ultimate validation, confirming the stability of the proposed interactions in a dynamic environment. By understanding the causality behind each method and adhering to rigorous, self-validating protocols, researchers can significantly accelerate the discovery and development of novel, high-efficacy molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-methyl-5-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of reactive chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of 2-methyl-5-(trifluoromethyl)benzoyl chloride, a compound that demands respect due to its reactive and corrosive nature. The procedures outlined herein are designed to transform this hazardous chemical into a more stable form, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety & Hazard Assessment: Understanding the Risks

This compound is a multi-hazard substance. Its reactivity stems from the acyl chloride functional group, which reacts vigorously and exothermically with nucleophiles, including water.[1][2] This reaction produces corrosive hydrogen chloride (HCl) gas, presenting a significant inhalation hazard.[2] Furthermore, the compound itself is corrosive, capable of causing severe skin burns and eye damage.[3][4][5] The presence of a trifluoromethyl group places it in the broader category of organofluorine compounds, which require careful environmental consideration during final disposal.

All handling and disposal operations must be conducted within a certified chemical fume hood to contain corrosive vapors and protect the operator.[6] An emergency eyewash and safety shower must be immediately accessible.

Hazard ClassificationGHS PictogramSignal WordRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation, Category 1B GHS05Danger Chemical splash goggles and a full-face shield.[4][6]
Serious Eye Damage, Category 1 GHS05Danger Acid-resistant gloves (e.g., nitrile or neoprene).[6]
Specific Target Organ Toxicity (Single Exposure), Respiratory Irritation GHS07Danger A chemical-resistant laboratory coat.[3][6]
Water-Reactive (Releases toxic/corrosive gas) -Danger Ensure all PPE is worn correctly before handling.
The Core Principle: Controlled Neutralization

Direct disposal of a reactive chemical like this compound is unsafe and violates hazardous waste regulations.[7][8] The primary and most critical step before disposal is a controlled neutralization (quenching) reaction. The objective is to convert the highly reactive acyl chloride into a less hazardous, more stable substance. This guide details two effective methods: hydrolysis to a carboxylate salt and esterification to a methyl ester. The choice of method depends on laboratory resources and subsequent waste stream compatibility.

The following diagram outlines the decision-making process for safe handling and disposal.

G Disposal Workflow for this compound start Initiate Disposal decision_scale Assess Scale of Waste start->decision_scale spill Small Spill (<10 mL) decision_scale->spill Spill bulk Bulk / Unused Reagent decision_scale->bulk Bulk absorb 1. Absorb with Dry, Inert Material (e.g., Sand) spill->absorb select_protocol Select Neutralization Protocol bulk->select_protocol quench_spill 2. Slowly Add Contaminated Absorbent to Quenching Solution absorb->quench_spill collect Collect Neutralized Waste in a Properly Labeled Hazardous Waste Container quench_spill->collect protocol_a Protocol A: Base Hydrolysis select_protocol->protocol_a Preferred protocol_b Protocol B: Alcoholysis select_protocol->protocol_b Alternative execute_protocol 1. Prepare Quenching Solution 2. Slowly Add Acyl Chloride 3. Monitor Temperature & Stir protocol_a->execute_protocol protocol_b->execute_protocol validate Validate Neutralization (e.g., Check pH > 8 for Protocol A) execute_protocol->validate validate->collect dispose Arrange for Collection by a Licensed Hazardous Waste Disposal Company collect->dispose

Caption: Decision workflow for handling and disposal.

Step-by-Step Disposal Protocols

These procedures should be performed on manageable quantities of the chemical waste.

Protocol A: Neutralization via Base Hydrolysis (Preferred Method)

This protocol converts the acyl chloride into the water-soluble and significantly more stable sodium 2-methyl-5-(trifluoromethyl)benzoate salt.[6]

  • Prepare the Basic Solution: In a suitably sized beaker or flask equipped with a magnetic stirrer, prepare a 10% aqueous solution of sodium hydroxide (NaOH). For every 1 gram of acyl chloride waste, use at least 20 mL of the 10% NaOH solution.

  • Cool the Solution: Place the beaker in an ice-water bath and stir until the solution's temperature is below 10°C. This is crucial for controlling the exothermic reaction.

  • Slow Addition: Using a pipette or dropping funnel, add the this compound waste to the cold, stirring basic solution dropwise. The rate of addition should be slow enough to maintain the reaction temperature below 25°C. A violent reaction or excessive fuming indicates the addition is too fast.[6]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour to ensure the reaction is complete.

  • pH Confirmation: Use pH paper or a calibrated pH meter to check the solution's pH. It must be basic (pH > 8). If the solution is acidic or neutral, slowly add more 10% NaOH solution until a stable basic pH is achieved.[6]

  • Waste Collection: Once the reaction is complete and the solution has cooled to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.

Protocol B: Neutralization via Alcoholysis (Alternative Method)

This method converts the acyl chloride into its corresponding methyl ester, which is generally less reactive.[6][9]

  • Prepare the Alcohol Solution: In a flask with a magnetic stirrer, place a significant molar excess of methanol (at least 10 molar equivalents relative to the acyl chloride).

  • Cool the Solution: Place the flask in an ice-water bath and stir until the temperature is below 10°C.

  • Slow Addition: Slowly add the waste this compound to the cold methanol while stirring. The reaction is exothermic, and slow addition is key to temperature control.

  • Reaction Completion: Allow the mixture to stir for 30-60 minutes at room temperature to ensure the complete conversion of the acyl chloride to the ester.[6]

  • Waste Collection: Transfer the resulting solution containing the methyl ester to a properly labeled hazardous waste container for disposal.

Protocol C: Managing Small Spills

  • Evacuate and Ventilate: Ensure the area is clear of personnel and increase ventilation through the fume hood.

  • Containment: If the spill is liquid, contain it using a dry, non-combustible absorbent material like sand, vermiculite, or a universal chemical binder.[3][10] DO NOT use paper towels or other combustible materials.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a suitable container (e.g., a beaker or plastic pail).[3][4]

  • Neutralization: Slowly and carefully add the collected material to a cold, stirring quenching solution as described in Protocol A. Be prepared for a delayed reaction or gas evolution.

  • Final Disposal: Transfer the neutralized slurry into the designated hazardous waste container.

Final Waste Management & Regulatory Considerations

The product of the neutralization reaction is still considered hazardous waste and must be disposed of accordingly.

  • Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), the original this compound is classified as a reactive (D003) and corrosive (D002) hazardous waste.[11] The neutralized solution, while no longer reactive, must be managed as chemical waste.

  • Containerization and Labeling: Use only approved, compatible hazardous waste containers. The label must be clearly marked with "Hazardous Waste" and list all chemical constituents, including the neutralized product (e.g., "Aqueous waste containing sodium 2-methyl-5-(trifluoromethyl)benzoate, sodium hydroxide, and water"), and the associated hazards.[6][7]

  • PFAS Considerations: The trifluoromethyl group (-CF3) makes this a fluorinated organic compound. According to EPA guidance, the final disposal of such materials should be conducted by facilities capable of managing them, with high-temperature hazardous waste incineration being a recommended technology to ensure complete destruction and prevent environmental release.[12][13][14] Always ensure your institution's licensed waste disposal contractor is aware of the fluorinated nature of the waste.

  • Disposal: Never dispose of this chemical, either in its original or neutralized form, down the drain or in the regular trash.[7][8] All waste must be collected by a specialized, licensed hazardous or special waste collection company.[15]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek immediate medical attention without delay.[3][5]

  • Skin Contact: Immediately flush the affected body area with large amounts of water, using a safety shower if available. Quickly remove all contaminated clothing. Continue flushing with water and seek immediate medical attention.[3][4]

  • Inhalation: If fumes are inhaled, move the person to fresh air. Lay the patient down, keep them warm and rested. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

Mastering the Safe Handling of 2-Methyl-5-(Trifluoromethyl)benzoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to handle reactive chemical intermediates with confidence and precision is paramount. 2-Methyl-5-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of novel compounds, demands a thorough understanding of its properties to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Reactivity of Acyl Chlorides

This compound is a member of the acyl chloride family, which is characterized by a highly reactive carbonyl-chlorine bond. The primary hazards associated with this compound stem from its corrosivity and its vigorous reaction with nucleophiles, particularly water.

Upon contact with moisture, it readily hydrolyzes to form hydrochloric acid (HCl) and 2-methyl-5-(trifluoromethyl)benzoic acid. This reaction is exothermic and the resulting HCl fumes are corrosive and can cause severe respiratory irritation.[1][2] The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[1][2][3]

  • Water Reactive: Reacts with water and moisture to produce corrosive hydrochloric acid gas.[1][2]

  • Respiratory Irritant: Inhalation of vapors or fumes can cause irritation to the respiratory tract.[1]

  • Lachrymator: Can cause tearing of the eyes.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the liquid and corrosive fumes. Standard safety glasses are insufficient.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a suitable laminate).Provides a barrier against skin contact. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination. Always consult the glove manufacturer's compatibility chart.
Body Protection A chemical-resistant laboratory coat, worn over long-sleeved clothing and long pants. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.Protects the skin from accidental spills.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][2] In the event of a large spill or ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary for emergency response personnel.Acyl chlorides have pungent, irritating odors, and their fumes are corrosive to the respiratory tract.

Operational Plan: From Receipt to Reaction

A meticulous operational plan ensures that this compound is handled safely and efficiently at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[1][2]

  • The storage area should be designated for corrosive materials.

  • Ensure the container is tightly sealed to prevent exposure to atmospheric moisture.

Handling and Dispensing

The following workflow outlines the critical steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_dispense Dispense Required Amount in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_seal Immediately Reseal Container handle_dispense->handle_seal handle_reaction Add to Reaction Vessel Under Inert Atmosphere handle_seal->handle_reaction cleanup_decontaminate Decontaminate Glassware and Equipment handle_reaction->cleanup_decontaminate After Reaction Completion cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE Correctly cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and quenching materials within the fume hood before opening the chemical container.

  • Handling:

    • Perform all manipulations of this compound within a certified chemical fume hood.[1][2]

    • When dispensing, use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

    • Immediately and securely reseal the container after dispensing.

    • Slowly add the acyl chloride to the reaction mixture to control the reaction rate and temperature.

  • Cleanup:

    • Quench any residual acyl chloride on glassware or equipment with a suitable reagent, such as a solution of sodium bicarbonate or another weak base, before removing them from the fume hood.

    • Segregate all waste containing this compound into a designated, labeled hazardous waste container.

    • Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency and Disposal Plan

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Response

The immediate actions taken in the event of a spill are critical to minimizing exposure and environmental contamination.

G spill_start Spill Occurs spill_evacuate Evacuate Immediate Area and Alert Colleagues spill_start->spill_evacuate spill_assess Assess Spill Size and Location spill_evacuate->spill_assess spill_ppe Don Appropriate PPE (Including Respiratory Protection if Necessary) spill_assess->spill_ppe spill_contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) spill_ppe->spill_contain spill_neutralize Carefully Neutralize with a Weak Base (e.g., sodium bicarbonate) spill_contain->spill_neutralize spill_collect Collect Absorbed Material into a Labeled Waste Container spill_neutralize->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_report Report the Incident to the Lab Supervisor/Safety Officer spill_decontaminate->spill_report

Figure 2: Emergency Spill Response Workflow.

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Contain: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the liquid. Do not use combustible materials like paper towels.

  • Neutralize: Cautiously neutralize the spill with a weak base, such as sodium bicarbonate or a commercial neutralizing agent. Be aware that this may generate gas.

  • Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety department.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Disposal Plan
  • All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.

  • Consult your institution's environmental health and safety guidelines for specific disposal procedures.

  • Waste should be collected in a properly labeled, sealed container.

  • Neutralization of the waste with a suitable base may be required before disposal.[4] Always follow established and approved procedures for chemical waste treatment.

By integrating these principles of hazard assessment, meticulous planning, and emergency preparedness into your daily laboratory operations, you can confidently and safely unlock the synthetic potential of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.